BSJ-4-116
Description
Properties
IUPAC Name |
N-[7-[(3R)-3-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]piperidin-1-yl]heptyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49ClN8O8S/c1-25(2)58(55,56)32-16-7-6-14-29(32)45-36-28(41)22-43-40(47-36)44-26-12-11-21-48(23-26)20-9-5-3-4-8-19-42-34(51)24-57-31-15-10-13-27-35(31)39(54)49(38(27)53)30-17-18-33(50)46-37(30)52/h6-7,10,13-16,22,25-26,30H,3-5,8-9,11-12,17-21,23-24H2,1-2H3,(H,42,51)(H,46,50,52)(H2,43,44,45,47)/t26-,30?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJMGTVKMABKQ-FIQOPJFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)N[C@@H]3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49ClN8O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to BSJ-4-116: A Selective CDK12 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-4-116 is a highly potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12), an emerging therapeutic target in oncology due to its critical role in regulating the transcription of genes involved in the DNA-damage response (DDR).[1][2] This technical guide provides a comprehensive overview of this compound, including its primary function, mechanism of action, and key experimental data. It is designed to serve as a resource for researchers and drug development professionals working in the fields of oncology and targeted protein degradation.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) that is designed to selectively induce the degradation of CDK12.[3][4] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is composed of a ligand that binds to CDK12 and another ligand that recruits the Cereblon (CRBN) E3 ligase.[3][5] This selective degradation of CDK12 has significant downstream effects on gene transcription and cellular function, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][2]
Primary Function and Mechanism of Action
The primary function of this compound is to specifically and efficiently degrade CDK12.[6] This degradation leads to the downregulation of DDR genes through a mechanism involving the premature termination of transcription and an increase in polyadenylation.[1][2][3] By depleting cellular levels of CDK12, this compound exhibits potent antiproliferative effects in various cancer cell lines.[3][6] Notably, its efficacy has been observed both as a standalone agent and in combination with other anticancer drugs, such as the PARP inhibitor Olaparib.[1][3]
The mechanism of action of this compound is illustrated in the signaling pathway diagram below.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Potency and Physicochemical Properties
| Parameter | Value | Reference |
| IC₅₀ | 6 nM | [3][7][8] |
| Molecular Weight | 837.38 g/mol | [6][8] |
| Formula | C₄₀H₄₉ClN₈O₈S | [6] |
| CAS Number | 2519823-34-6 | [6] |
Table 2: In Vitro Activity
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Jurkat | 50 nM | 6-24 hours | Decrease in CDK12 protein levels | [3][7] |
| MOLT-4 | Not Specified | Not Specified | Inhibition of cell growth | [2][3][7] |
| Kelly CDK12C1039F | 10-10000 nM | 72 hours | Potent antiproliferative effects | [3][7][8] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Cell Culture and Treatment
-
Cell Lines: Jurkat and MOLT-4 (T-ALL cells) and Kelly CDK12C1039F neuroblastoma cells are commonly used.
-
Treatment: Cells are exposed to varying concentrations of this compound (e.g., 50 nM for Jurkat cells) or a DMSO vehicle control for specified durations (e.g., 6 to 24 hours).[3][6][7]
Western Blotting
-
Objective: To assess the levels of CDK12, CDK13, and other relevant proteins following treatment.
-
Protocol:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against CDK12, CDK13, and a loading control (e.g., α-tubulin or β-actin).
-
Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.
-
Quantitative Proteomics
-
Objective: To determine the proteome-wide selectivity of this compound.
-
Protocol:
-
Jurkat cells are treated with this compound (e.g., 50 nM) or DMSO for a specified time (e.g., 8 hours).[6]
-
Cells are harvested, and proteins are extracted, digested into peptides, and labeled with isobaric tags for multiplexed quantitative mass spectrometry.
-
The relative abundance of proteins across different treatment conditions is determined to identify proteins that are significantly degraded.[1]
-
Antiproliferative Assays
-
Objective: To measure the effect of this compound on cancer cell growth.
-
Protocol:
-
Cells (e.g., Kelly CDK12C1039F) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).[3][7]
-
Cell viability or proliferation is assessed using a suitable assay (e.g., CellTiter-Glo).
-
The GR₅₀ (growth rate inhibition) or IC₅₀ values are calculated to determine the antiproliferative potency.[3]
-
Conclusion
This compound is a powerful research tool for investigating the biological functions of CDK12 and holds promise as a potential therapeutic agent. Its high potency and selectivity for CDK12 make it a valuable molecule for targeted cancer therapy, particularly in combination with DNA-damaging agents or PARP inhibitors. Further research into the resistance mechanisms and in vivo efficacy of this compound will be crucial for its clinical translation.
References
- 1. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | Ligand for E3 Ligase | CDK | TargetMol [targetmol.com]
An In-Depth Technical Guide to the Mechanism of Action of BSJ-4-116
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BSJ-4-116, a highly potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12). It details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual diagrams of its core pathways and experimental workflows.
Core Mechanism of Action
This compound is a rationally designed bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC).[1] Its structure consists of a ligand that binds to CDK12 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex between CDK12 and CRBN.[2][3]
Once this complex is formed, CRBN, as part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, ubiquitinates CDK12. This polyubiquitination marks CDK12 for degradation by the 26S proteasome.[3][4] The degradation of CDK12 is rapid and efficient, with a reported IC50 of 6 nM.[1][5][6]
The primary downstream effect of CDK12 degradation is the disruption of transcriptional regulation. CDK12 is a crucial kinase that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), particularly at Serine 2 (Ser2) and Threonine 4 (Thr4) residues.[7] Treatment with this compound leads to a substantial suppression of Pol II phosphorylation at these sites.[7]
This loss of phosphorylation impairs transcriptional elongation and leads to the premature cleavage and polyadenylation (PCPA) of transcripts, particularly those of long genes.[3][6][7][8][9] A key set of genes affected by this process are those involved in the DNA Damage Response (DDR), such as BRCA1.[4][7] The downregulation of DDR genes creates a cellular state of synthetic lethality, which can be exploited therapeutically.
A significant feature of this compound is its high selectivity for CDK12 over its close homolog CDK13, which is attributed to specific residue differences between the two kinases that affect the stability of the ternary complex.[3][4][10]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Potency and Degradation Efficiency
| Parameter | Value | Cell Line / Condition | Notes |
| IC50 | 6 nM | In vitro degradation | Represents the concentration for 50% degradation of CDK12.[1][5][6] |
| DC50 (CDK12) | 60 nM | HEK293T cells | Reported in a 2023 study; measured via HiBiT assay after 6h treatment.[11] |
| DC50 (CDK13) | 73 nM | HEK293T cells | Reported in the same 2023 study, suggesting some level of CDK13 degradation in this specific cell line and assay.[11] |
Note on Selectivity: The primary 2021 publication establishing this compound emphasizes its high selectivity for CDK12 over CDK13, as confirmed by quantitative proteomics in Jurkat cells where CDK13 levels were minimally affected.[3] The DC50 values from a more recent preprint using a different cell line (HEK293T) and assay system suggest the selectivity profile may be cell-type or context-dependent.
Table 2: Cellular Antiproliferative Activity (GR50)
| Cell Line | GR50 (approx.) | Treatment Duration | Notes |
| Jurkat | ~50 nM | 72 hours | Estimated based on studies where resistance was induced at concentrations 10-fold higher than the GR50.[12] |
| MOLT-4 | ~50 nM | 72 hours | Estimated based on studies where resistance was induced at concentrations 10-fold higher than the GR50.[12] |
| Kelly (Parental) | Not specified | 72 hours | Used as a parental line for comparison with resistant cells.[1] |
| Kelly (CDK12C1039F) | Improved GR50 | 72 hours | This compound demonstrates improved growth rate inhibition in cells resistant to covalent CDK12 inhibitors.[1] |
Signaling Pathway and Workflow Diagrams
Signaling Pathway of this compound
Caption: Mechanism of Action for this compound PROTAC Degrader.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the primary literature for the characterization of this compound.[2][3][7][12]
Cell Culture and Treatment
-
Cell Lines: T-ALL cell lines (Jurkat, MOLT-4) and neuroblastoma cells (Kelly) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 50 nM for mechanistic studies) or an equivalent volume of DMSO as a vehicle control. Incubation times vary by assay (e.g., 6-24 hours for protein analysis, 72 hours for proliferation).[1]
Immunoblotting
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against CDK12, CDK13, Cyclin K, Pol II CTD, phospho-Pol II CTD (Ser2, Thr4, Ser5), and a loading control (e.g., GAPDH, β-actin).
-
Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics
-
Sample Preparation: Jurkat cells are treated with 50 nM this compound or DMSO for 8 hours.[3]
-
Lysis and Digestion: Cells are lysed, and proteins are digested into peptides (e.g., with trypsin).
-
TMT Labeling: Peptides from different conditions are labeled with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS: The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Raw data is processed to identify and quantify proteins across samples. The relative abundance of proteins in this compound-treated cells is compared to DMSO-treated cells to identify significantly degraded proteins.
3' Poly(A) Sequencing
-
Cell Treatment and RNA Extraction: Jurkat cells are treated with 50 nM this compound for 8 hours. Total RNA is extracted using TRIzol reagent following the manufacturer's protocol.[7]
-
DNase Treatment: RNA samples are treated with DNase I to remove any contaminating genomic DNA.[7]
-
Library Preparation: Sequencing libraries are prepared using a commercial kit designed for 3'-end sequencing to specifically capture the polyadenylated ends of transcripts.[7]
-
Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina HiSeq).[7]
-
Bioinformatic Analysis: Sequencing reads are aligned to the reference genome to identify transcript ends and quantify the usage of polyadenylation sites. Analysis focuses on identifying premature cleavage and polyadenylation events within gene bodies, particularly for DDR genes.
Cell Proliferation and Synergy Assays
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 10 nM to 10,000 nM) alone or in combination with a fixed concentration of a PARP inhibitor (e.g., Olaparib) for 72 hours.[1]
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo.
-
Data Analysis:
-
GR50 Calculation: Growth rate inhibition (GR) metrics are calculated to determine the GR50 value, which is the concentration at which the growth rate is halved.
-
Synergy Calculation: For combination treatments, synergy is quantified using methods such as the Bliss independence model. An "excess over Bliss" score greater than zero indicates a synergistic interaction.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Ligand for E3 Ligase | CDK | TargetMol [targetmol.com]
- 6. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]
- 7. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dama.umh.es [dama.umh.es]
- 10. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BSJ-4-116 in CDK12 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription, particularly for genes involved in the DNA damage response (DDR).[1][2] Its role in maintaining genomic stability makes it a compelling target for cancer therapy.[3][4] However, the high degree of homology with other transcriptional CDKs, such as CDK13, has posed a significant challenge in developing selective inhibitors.[1][5] This guide provides an in-depth analysis of BSJ-4-116, a potent and selective degrader of CDK12. This compound utilizes the proteolysis-targeting chimera (PROTAC) technology to induce the degradation of CDK12, offering a distinct and advantageous mechanism over traditional kinase inhibition.[1][6][7]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to simultaneously bind to CDK12 and an E3 ubiquitin ligase.[7] Specifically, it engages Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This binding induces the formation of a ternary complex between CDK12, this compound, and CRBN.[1] The proximity brought about by this complex facilitates the ubiquitination of CDK12, marking it for degradation by the proteasome.[1] This targeted degradation leads to a rapid and sustained depletion of cellular CDK12 levels.[8] A negative control compound, this compound-NC, which is incapable of binding CRBN, is often used to demonstrate that the degradation is dependent on the E3 ligase recruitment.[9]
The degradation of CDK12 by this compound is highly selective. Quantitative proteomic studies have shown that at effective concentrations, this compound significantly reduces CDK12 levels with minimal impact on the closely related CDK13 or its binding partner, Cyclin K.[1][9][10]
Downstream Effects of CDK12 Degradation
The primary consequence of this compound-mediated CDK12 degradation is the downregulation of genes involved in the DNA damage response (DDR).[5][7][11] CDK12 is known to regulate the transcription of these genes by phosphorylating the C-terminal domain of RNA Polymerase II, which is crucial for transcriptional elongation.[4][8] The loss of CDK12 leads to premature cleavage and polyadenylation (PCPA) of DDR gene transcripts, resulting in non-functional proteins.[1][5] This impairment of the DDR pathway sensitizes cancer cells to DNA-damaging agents and PARP inhibitors like Olaparib.[2][5][10]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| CDK12 IC50 | 6 nM[7][8] | - | In vitro kinase assay. |
| CDK12 Degradation | Significant at 50 nM[6][8] | Jurkat | Time-dependent degradation observed. |
| CDK13 Degradation | Minimally affected[1] | Jurkat | Demonstrates selectivity for CDK12. |
| Cyclin K Levels | No significant change[1][10] | Jurkat | Degradation is specific to CDK12. |
Table 2: Cellular Effects of this compound
| Effect | Concentration | Time | Cell Line |
| Anti-proliferative Activity | Dose-dependent | 72 hours | Jurkat, MOLT-4[1][12] |
| G2/M Cell Cycle Arrest | 50 nM | - | Jurkat[1] |
| Synergy with Olaparib | Dose-dependent | - | Jurkat, MOLT-4[1][2] |
| DDR Gene Downregulation | 50 nM | 8 hours | Jurkat[6] |
Experimental Protocols
Cell Culture
Jurkat and MOLT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for CDK12 Degradation
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat with desired concentrations of this compound, this compound-NC, or DMSO (vehicle control) for the indicated times (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK12, CDK13, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics (Mass Spectrometry)
-
Sample Preparation: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to determine significantly degraded proteins.
Poly(A) 3'-End Sequencing
-
Cell Treatment and RNA Extraction: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours. Extract total RNA using TRIzol reagent followed by DNase I treatment.[6]
-
Library Preparation: Prepare sequencing libraries from the extracted RNA, focusing on the 3' ends of polyadenylated transcripts.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to the reference genome and analyze for changes in polyadenylation site usage and premature cleavage events.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, this compound-NC, or a positive control for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
NanoBRET™ Ternary Complex Assay
-
Cell Transfection: Co-transfect HEK293 cells with plasmids expressing NanoLuc-CDK12 and HaloTag-CRBN.
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Add the HaloTag NanoBRET ligand and the test compounds (this compound or this compound-NC) to the cells.
-
Signal Measurement: After a 3-hour incubation, add the NanoBRET Nano-Glo substrate and measure the donor and acceptor luminescence signals.
-
Data Analysis: Calculate the NanoBRET ratio to determine the extent of ternary complex formation.
Visualizations
Caption: Mechanism of this compound-induced CDK12 degradation.
Caption: Downstream effects of CDK12 degradation by this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Protocol for analyzing intact mRNA poly(A) tail length using nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(A)-seq: A method for direct sequencing and analysis of the transcriptomic poly(A)-tails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Practical Workflow Guide for Poly(A) RNA-Seq - CD Genomics [rna.cd-genomics.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 7. Understanding Poly(A) Selection: Mechanism, Protocols, and Applications - CD Genomics [rna.cd-genomics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: BSJ-4-116 as a PROTAC for Targeted Protein Degradation of CDK12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BSJ-4-116, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12).
Core Concept: Targeted Protein Degradation with this compound
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate CDK12, a key regulator of transcription and the DNA damage response (DDR)[1][2]. As a PROTAC, this compound consists of three key components: a ligand that binds to the target protein (CDK12), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting these two moieties[3]. This tripartite design facilitates the formation of a ternary complex between CDK12 and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CDK12[4][5].
Quantitative Data Summary
This compound has demonstrated high potency and efficacy in various preclinical studies. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Assay Type | Reference(s) |
| IC50 (CDK12) | 6 nM | N/A | In vitro kinase assay | [1][3][6] |
| GR50 | Not explicitly quantified in the provided search results | Jurkat, MOLT-4, Kelly | Growth Rate Inhibition | [3][7] |
| DC50 | Not explicitly quantified in the provided search results | Jurkat | Western Blot | [4][8] |
| Dmax | Not explicitly quantified in the provided search results | Jurkat | Western Blot | [4][8] |
Note: While the search results confirm that GR50 values were determined for Jurkat, MOLT-4, and Kelly cells, the specific numerical values were not available.
Mechanism of Action and Signaling Pathway
This compound induces the degradation of CDK12, which plays a critical role in the regulation of gene transcription, particularly for genes involved in the DNA Damage Response (DDR) pathway[1][2]. By promoting the degradation of CDK12, this compound disrupts the normal transcription of these essential DDR genes, leading to increased cellular sensitivity to DNA damaging agents and PARP inhibitors[1][7].
Caption: Mechanism of this compound-induced CDK12 degradation.
References
- 1. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand for E3 Ligase | CDK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Unraveling the Selectivity of BSJ-4-116: A Deep Dive into a Potent and Specific CDK12 Degrader
For Immediate Release
BOSTON, MA – In the landscape of precision oncology, the selective targeting of cyclin-dependent kinases (CDKs) remains a formidable challenge due to the high degree of homology within the kinase family. This technical guide delves into the remarkable selectivity of BSJ-4-116, a potent degrader of Cyclin-Dependent Kinase 12 (CDK12). Through a comprehensive analysis of biochemical and cellular data, we illuminate the molecular mechanisms underpinning its specificity and provide a detailed overview of the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, kinase biology, and targeted protein degradation.
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional elongation, particularly for genes involved in the DNA damage response (DDR).[1] Its role in maintaining genomic stability has positioned it as a compelling therapeutic target in various cancers. However, the structural similarity between CDK12 and other transcriptional CDKs, most notably CDK13, has historically hindered the development of truly selective inhibitors. This compound, a heterobifunctional degrader, overcomes this challenge by inducing the selective ubiquitination and subsequent proteasomal degradation of CDK12.[1] This guide explores the multi-faceted approach taken to establish the exceptional selectivity of this compound.
Mechanism of Action: A PROTAC Approach
This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the cell's natural protein disposal machinery.[2] It comprises three key components: a ligand that binds to CDK12, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously engaging both CDK12 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of CDK12 and its subsequent degradation by the proteasome.
Caption: Mechanism of action for the PROTAC degrader this compound.
Quantitative Assessment of Selectivity
The selectivity of this compound has been rigorously evaluated through multiple orthogonal assays, providing a clear and comprehensive profile of its activity across the human kinome and proteome.
Kinome-wide Binding Affinity
A KINOMEscan profiling study was conducted to assess the binding affinity of this compound against a panel of 468 human kinases at a concentration of 1 µM. The results demonstrated exceptional selectivity, with a Selectivity Score (S-Score(10)) of 0.017.[1] The S-score represents the number of kinases bound divided by the total number of kinases assayed, with a lower score indicating higher selectivity.
| Kinase Target | Binding (% of Control) |
| CDK12 | <10 |
| CDK13 | >50 |
| Other CDKs | High % of Control |
| Other Kinases | Predominantly High % of Control |
| Note: This table summarizes the high-level findings. Detailed KINOMEscan data with specific percentages for all 468 kinases can be found in the supplementary materials of the primary publication. |
Proteome-wide Degradation Specificity
To confirm that the selective binding of this compound translates to specific degradation, a proteome-wide analysis was performed using quantitative mass spectrometry. Jurkat cells were treated with 50 nM of this compound for 8 hours. The results revealed that CDK12 was the only kinase significantly degraded (by approximately 4-fold).[1] This provides strong evidence that this compound induces the degradation of CDK12 with high fidelity within a cellular context.
| Protein | Fold Change (Treated vs. Control) | p-value |
| CDK12 | ~0.25 | <0.01 |
| CDK13 | Not significantly changed | >0.05 |
| Other Kinases | Not significantly changed | >0.05 |
| Note: This table presents a summary of the key findings from the quantitative proteomics experiment. |
Cellular Potency and Selectivity
The functional consequences of this compound treatment were assessed in various cancer cell lines. The compound exhibited potent anti-proliferative effects in T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[1]
| Cell Line | Assay | Metric | Value |
| Jurkat (T-ALL) | Growth Inhibition | GR50 | Potent (comparable to THZ531) |
| MOLT4 (T-ALL) | Growth Inhibition | GR50 | Potent (comparable to THZ531) |
| Jurkat | Biochemical | IC50 | 6 nM[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the selectivity of this compound.
KINOMEscan Profiling
Objective: To assess the binding profile of this compound against a large panel of human kinases.
Methodology:
-
This compound was dissolved in DMSO to the desired stock concentration.
-
The compound was screened at a concentration of 1 µM against the DiscoverX KINOMEscan panel of 468 human kinases.
-
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Results are reported as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding.
Quantitative Proteomics (Mass Spectrometry)
Objective: To identify and quantify changes in protein abundance across the proteome following treatment with this compound.
Methodology:
-
Jurkat cells were treated with 50 nM this compound or DMSO vehicle for 8 hours.
-
Cells were harvested, lysed, and proteins were digested into peptides.
-
Peptides were labeled with tandem mass tags (TMT) for multiplexed analysis.
-
The labeled peptides were fractionated by high-pH reversed-phase chromatography.
-
Fractions were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein identification and quantification were performed using a specialized software suite (e.g., Proteome Discoverer) to determine the relative abundance of proteins between the treated and control samples.
Caption: Experimental workflow for quantitative proteomics analysis.
NanoBRET™ Target Engagement Assay
Objective: To measure the engagement of this compound with CDK12 and CDK13 in live cells.
Methodology:
-
HEK293T cells were co-transfected with plasmids encoding for NanoLuc®-CDK12 or NanoLuc®-CDK13 and HaloTag®-CRBN.
-
Transfected cells were treated with the HaloTag® NanoBRET™ 618 ligand.
-
Cells were then treated with increasing concentrations of this compound or a negative control.
-
The NanoBRET™ substrate was added, and bioluminescence resonance energy transfer (BRET) was measured.
-
A decrease in the BRET signal indicates displacement of the tracer by the compound, allowing for the determination of target engagement. This assay confirmed robust ternary complex formation between CDK12 and CRBN in the presence of this compound, with no significant complex formation observed for CDK13.[1]
Conclusion
The data presented in this technical guide unequivocally establish this compound as a highly potent and selective degrader of CDK12. Its remarkable specificity, validated through rigorous kinome-wide binding assays and proteome-wide degradation profiling, sets it apart from traditional kinase inhibitors. The detailed experimental protocols provided herein offer a roadmap for the continued investigation and development of targeted protein degraders. This compound stands as a powerful chemical tool to further elucidate the biological functions of CDK12 and as a promising therapeutic candidate for the treatment of cancers reliant on this critical kinase.
Caption: Logical flow demonstrating the basis of this compound's selectivity.
References
The PROTAC BSJ-4-116: A Technical Guide to its Impact on DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-4-116 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12)[1][2][3][4][5]. As a key regulator of transcription elongation, particularly for genes involved in the DNA Damage Response (DDR), CDK12 has emerged as a compelling therapeutic target in oncology[1][3][5][6]. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cancer cells, and detailed protocols for key experimental assays to evaluate its impact on DDR pathways.
Core Mechanism of Action: Selective CDK12 Degradation
This compound functions as a bivalent molecule, simultaneously binding to CDK12 and an E3 ubiquitin ligase, Cereblon (CRBN)[2]. This induced proximity facilitates the ubiquitination of CDK12, marking it for degradation by the proteasome. The selective degradation of CDK12 leads to a significant downstream effect on gene transcription. Specifically, the loss of CDK12 function results in the premature cleavage and polyadenylation (PCPA) of transcripts of long genes, many of which are critical components of the DDR network[1][2][3][5][6]. This impairment of the DDR machinery sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, highlighting a promising synthetic lethality approach[1][3][5].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 6 nM | Not specified | [2][3][4][5] |
| GR50 | Data not available | Jurkat, MOLT-4, Kelly | [4] |
Table 2: Degradation Efficiency of CDK12 Degraders
| Compound | DC50 (CDK12) | Cell Line | Reference |
| 7f (structurally similar) | 2.2 nM | MDA-MB-231 | [2] |
| 7f (structurally similar) | 2.1 nM (for CDK13) | MDA-MB-231 | [2] |
Table 3: Antiproliferative Activity of a Structurally Similar CDK12/13 Degrader (7f)
| Cell Line | IC50 | Reference |
| MFM223 (TNBC) | 47 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on DNA damage response pathways.
Cell Viability and Growth Rate Inhibition (GR) Assay
This protocol is adapted for determining the antiproliferative effects of this compound using a growth rate inhibition metric.
Materials:
-
Cancer cell lines (e.g., Jurkat, MOLT-4, Kelly)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the assay (e.g., 72 hours). Include wells for a time-zero cell count.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 10 nM to 10,000 nM[4]. Include a DMSO-only control.
-
Treatment: After allowing the cells to adhere (for adherent cell lines) or stabilize (for suspension cell lines) for 24 hours, add the serially diluted this compound or DMSO control to the respective wells.
-
Time-Zero Plate: At the time of treatment, measure the cell viability of the time-zero plate using CellTiter-Glo® according to the manufacturer's instructions.
-
Incubation: Incubate the treatment plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After the incubation period, measure the cell viability of the treatment plates using CellTiter-Glo®.
-
Data Analysis and GR50 Calculation:
-
Normalize the luminescence readings of the treated wells to the DMSO control wells.
-
Calculate the growth rate (GR) for each concentration using the following formula: GR(c) = 2^(log2(x(c) / x(0)) / log2(x(ctrl) / x(0))) - 1 where x(c) is the cell count in the presence of the compound at concentration c, x(0) is the cell count at time zero, and x(ctrl) is the cell count in the control (DMSO) wells.
-
Plot the GR values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GR50 value (the concentration at which GR = 0.5).
-
Western Blotting for CDK12 Degradation
This protocol outlines the procedure for assessing the degradation of CDK12 in response to this compound treatment.
Materials:
-
Jurkat cells
-
Complete cell culture medium
-
This compound (50 nM)[4]
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-CDK12, Rabbit anti-CDK13, and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat Jurkat cells with 50 nM this compound or DMSO for 6-24 hours[4].
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein lysates and run them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against CDK12 (and CDK13 for selectivity) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
Quantitative Proteomics by Mass Spectrometry
This protocol provides a general workflow for analyzing the proteome-wide effects of this compound.
Materials:
-
Jurkat cells
-
This compound (50 nM)[7]
-
DMSO (vehicle control)
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Cell Treatment and Lysis: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours[7]. Harvest and lyse the cells.
-
Protein Digestion: Reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.
-
Peptide Cleanup: Desalt the peptide samples using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
Perform protein identification and quantification.
-
Identify proteins that are significantly up- or down-regulated upon this compound treatment. CDK12 should be among the most significantly degraded proteins.
-
3' Poly(A) Sequencing
This protocol describes a method to assess the impact of this compound on premature cleavage and polyadenylation.
Materials:
-
Jurkat cells
-
This compound (50 nM)[8]
-
DMSO (vehicle control)
-
TRIzol reagent
-
DNase I
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform (e.g., Illumina HiSeq)
Procedure:
-
Cell Treatment and RNA Extraction: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours[8]. Extract total RNA using TRIzol.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a kit that allows for the specific sequencing of the 3' ends of polyadenylated transcripts.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify and quantify the usage of polyadenylation sites.
-
Compare the polyadenylation site usage between this compound-treated and control samples to identify genes with increased premature cleavage and polyadenylation.
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Mechanism of action of this compound leading to impaired DNA damage response.
Caption: A representative experimental workflow for evaluating the effects of this compound.
References
- 1. Comprehensive Analysis of Poly(A) Tail Length Sequencing Methods - CD Genomics [rna.cd-genomics.com]
- 2. Measuring the tail: Methods for poly(A) tail profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomic Analysis Reveals the Perturbation of Multiple Cellular Pathways in Jurkat-T Cells Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. 3′READS+, a sensitive and accurate method for 3′ end sequencing of polyadenylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Online GR Calculator [grcalculator.org]
- 8. Poly(A)-seq: A method for direct sequencing and analysis of the transcriptomic poly(A)-tails | PLOS One [journals.plos.org]
An In-depth Technical Guide to BSJ-4-116: A Selective CDK12 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BSJ-4-116, a highly potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12).
Chemical Structure and Properties
This compound is a bifunctional molecule that simultaneously binds to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK12.[1][2]
Chemical Name: N-[7-[(3R)-3-[[5-Chloro-4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-2-pyrimidinyl]amino]-1-piperidinyl]heptyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H49ClN8O8S | [3][5][6] |
| Molecular Weight | 837.39 g/mol | [3][5][6] |
| CAS Number | 2519823-34-6 | [3][5][6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO (up to 100 mM) | [3][5][6] |
| SMILES | CC(C)S(=O)(=O)C1=CC=CC=C1NC2=C(Cl)C=NC(N[C@H]3CCCN(CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C6CCC(=O)NC6=O)C5=O)C3)=N2 | [4] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective degrader of CDK12.[1][4][5] It exhibits an IC50 of 6 nM for CDK12 degradation.[1][7] The primary mechanism of action involves the formation of a ternary complex between CDK12, this compound, and the CRBN E3 ubiquitin ligase, leading to the targeted degradation of CDK12.[2]
CDK12 plays a crucial role in the regulation of transcription, particularly for genes involved in the DNA Damage Response (DDR).[7][8][9][10] By degrading CDK12, this compound disrupts the transcription of these essential DDR genes, leading to increased genomic instability in cancer cells.[7][8][10] This mechanism of action makes cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (CDK12 Degradation) | Jurkat | 6 nM | [1][7] |
| Antiproliferative Activity (GR50) | Kelly (CDK12 C1039F) | Improved vs. parental | [11] |
| CDK12 Degradation Concentration | Jurkat, MOLT-4 | 50 nM (effective) | [11] |
Signaling Pathway of this compound Action
The degradation of CDK12 by this compound initiates a cascade of events within the cell, primarily affecting the transcription of genes involved in the DNA Damage Response.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Cell Viability Assay
A common method to assess the antiproliferative effects of this compound is the Growth Rate (GR) inhibition assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, MOLT-4) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-10000 nM) for 72 hours.[11] Include a DMSO-treated control.
-
Cell Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Calculate the GR values and determine the GR50 (concentration at which the growth rate is inhibited by 50%).
Western Blotting for CDK12 Degradation
Western blotting is used to directly measure the levels of CDK12 protein following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells (e.g., Jurkat) with this compound (e.g., 50 nM) for various time points (e.g., 6-24 hours).[11]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against CDK12, followed by a secondary antibody conjugated to a fluorescent dye or HRP. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Visualize the protein bands using an appropriate imaging system.
Quantitative Proteomics
Quantitative mass spectrometry-based proteomics can be used to assess the selectivity of this compound for CDK12 degradation across the entire proteome.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., Jurkat) with this compound (e.g., 50 nM) or DMSO for a specified time (e.g., 8 hours).[3] Lyse the cells and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from different treatment groups with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups to determine which proteins are significantly degraded.
Combination Therapy with Olaparib
The depletion of DDR proteins by this compound has been shown to sensitize cancer cells to PARP inhibitors like olaparib.[8][10][11] This synergistic effect provides a strong rationale for the clinical investigation of this compound in combination with PARP inhibitors for the treatment of various cancers.[8][10] Studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines have demonstrated a strong synergistic interaction between this compound and olaparib.[8]
Conclusion
This compound is a potent and selective CDK12 degrader with a well-defined mechanism of action. Its ability to induce the degradation of CDK12 leads to the downregulation of key DNA Damage Response genes, resulting in increased genomic instability and sensitization of cancer cells to other therapeutic agents. The data presented in this guide highlight the potential of this compound as a promising therapeutic agent for the treatment of various cancers, particularly in combination with PARP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of CDK12 Protein Expression as a Potential Novel Biomarker for DNA Damage Response Targeted Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]
- 8. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
BSJ-4-116: A Comprehensive Technical Guide on its Effects on Transcription and Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-4-116 is a first-in-class, highly potent, and selective degrader of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3][4][5][6][7] As a Proteolysis Targeting Chimera (PROTAC), this compound operates through a novel mechanism of action that distinguishes it from traditional kinase inhibitors.[4][5][7] This technical guide provides an in-depth analysis of this compound's impact on transcription and gene regulation, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular and cellular effects.
CDK12 is a critical regulator of transcriptional elongation, particularly for genes involved in the DNA Damage Response (DDR) pathway.[1][3][6][8] The dysregulation of CDK12 has been implicated in various cancers, making it a compelling therapeutic target. This compound offers a unique pharmacological tool to probe CDK12 function and explore its therapeutic potential.
Mechanism of Action: Selective Degradation of CDK12
This compound is a heterobifunctional molecule designed to simultaneously bind to CDK12 and an E3 ubiquitin ligase, Cereblon (CRBN).[8] This binding induces the formation of a ternary complex, leading to the polyubiquitination of CDK12 and its subsequent degradation by the proteasome.[8] This targeted protein degradation approach results in a rapid and sustained depletion of CDK12, offering a distinct advantage over small molecule inhibitors that only block the kinase activity.
Quantitative proteomics has confirmed the high selectivity of this compound for CDK12, with minimal effects on the closely related CDK13 or other kinases.[1][3][8] This selectivity is crucial for minimizing off-target effects and elucidating the specific roles of CDK12 in cellular processes.
Impact on Transcription and Gene Regulation
The primary consequence of CDK12 degradation by this compound is the disruption of transcriptional elongation, leading to the downregulation of a specific subset of genes.[1] This effect is particularly pronounced for long genes enriched in the DDR pathway.[1][8]
The mechanism underlying this transcriptional repression is Premature Cleavage and Polyadenylation (PCPA).[1][3] In the absence of functional CDK12, RNA Polymerase II (Pol II) fails to efficiently transcribe through the full length of these genes, resulting in the use of cryptic polyadenylation signals within introns. This leads to the production of truncated, non-functional transcripts. This compound has been shown to substantially suppress the phosphorylation of the C-terminal domain of Pol II at Serine 2 and Threonine 4, a key function of CDK12 in promoting transcriptional elongation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and related compounds from published studies.
| Compound | Assay | Metric | Value | Cell Line | Reference |
| This compound | CDK12 Degradation | IC50 | 6 nM | - | [4][5][6][7] |
| This compound | Antiproliferative | GR50 | - | Jurkat, MOLT4 | [1] |
| Compound 7f (dual CDK12/13 degrader) | CDK12 Degradation | DC50 | 2.2 nM | MDA-MB-231 | [9] |
| Compound 7f (dual CDK12/13 degrader) | CDK13 Degradation | DC50 | 2.1 nM | MDA-MB-231 | [9] |
| Compound 7f (dual CDK12/13 degrader) | Antiproliferative | IC50 | 47 nM | MFM223 | [9] |
| Experimental Condition | Compound | Concentration | Duration | Cell Line | Assay | Reference |
| 3' Poly(A) Sequencing | This compound | 50 nM | 8 hours | Jurkat | RNA Sequencing | [1][2] |
| 3' Poly(A) Sequencing | THZ531 (inhibitor) | 250 nM | 8 hours | Jurkat | RNA Sequencing | [1][2] |
| Proteomics | This compound | 50 nM | 8 hours | Jurkat | Mass Spectrometry | [1] |
| Western Blot | This compound | 10-1000 nM | 6 hours | Jurkat | Immunoblotting | [8] |
| Cell Growth | This compound | 10-10000 nM | 72 hours | Kelly (CDK12 C1039F) | Proliferation Assay | [4] |
Experimental Protocols
3' Poly(A) Sequencing for PCPA Analysis
-
Cell Culture and Treatment: Jurkat cells are cultured to a density of approximately 1x10^6 cells/mL. Cells are treated with either DMSO (vehicle control), 50 nM this compound, or 250 nM THZ531 for 8 hours.[2]
-
RNA Extraction: Total RNA is extracted using TRIzol reagent following the manufacturer's protocol. The extracted RNA is then treated with DNase I to remove any contaminating genomic DNA.[2]
-
Library Preparation and Sequencing: 3' poly(A)-end sequencing libraries are prepared to specifically capture the 3' ends of transcripts. Libraries are then sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome. PCPA events are identified by an increase in reads mapping to intronic polyadenylation sites in the drug-treated samples compared to the DMSO control.
Quantitative Proteomics for Selectivity Profiling
-
Cell Lysis and Protein Digestion: Jurkat cells treated with 50 nM this compound or DMSO for 8 hours are harvested and lysed. Proteins are denatured, reduced, alkylated, and then digested into peptides using an appropriate protease (e.g., trypsin).
-
Tandem Mass Tag (TMT) Labeling: Peptides from each sample are labeled with unique TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples are combined and analyzed by LC-MS/MS.
-
Data Analysis: The relative abundance of proteins across the different treatment conditions is determined by analyzing the TMT reporter ion intensities. Statistically significant changes in protein levels are identified to assess the selectivity of this compound.[8]
Western Blotting for Protein Degradation
-
Sample Preparation: Cells are treated with this compound at various concentrations and for different durations. Cell lysates are prepared, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK12, CDK13, and a loading control (e.g., β-actin or α-tubulin). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[8]
Synergistic Interactions and Therapeutic Implications
The targeted downregulation of DDR genes by this compound creates a state of synthetic lethality when combined with PARP inhibitors, such as Olaparib.[1][4][6] This synergistic interaction has been observed in T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[1] By compromising the cell's ability to repair DNA damage, this compound sensitizes cancer cells to the effects of PARP inhibition. This combination therapy approach holds significant promise for the treatment of cancers that are dependent on a functional DDR pathway.
Furthermore, this compound has demonstrated efficacy in cell lines resistant to covalent CDK12 inhibitors, highlighting the potential of targeted protein degradation to overcome certain drug resistance mechanisms.[1][3] However, resistance to this compound can arise through point mutations in CDK12 that disrupt the formation of the ternary complex.[1][3]
Conclusion
This compound represents a powerful chemical probe for studying the biological functions of CDK12 and a promising therapeutic agent. Its unique mechanism of action, involving the selective degradation of CDK12, leads to a distinct transcriptional phenotype characterized by the downregulation of DDR genes via premature cleavage and polyadenylation. The synergistic effects observed with PARP inhibitors underscore the therapeutic potential of this approach. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on transcription and gene regulation, offering a valuable resource for researchers and drug development professionals in the field of oncology and transcriptional regulation.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Discovery and Initial Characterization of BSJ-4-116: A Selective CDK12 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription, particularly for genes involved in the DNA damage response (DDR).[1][2][3] Its role in maintaining genomic stability has made it a compelling target for cancer therapy. However, the high degree of homology between the kinase domains of CDK12 and other transcriptional CDKs, such as CDK13, has posed a significant challenge to the development of selective inhibitors.[1] This guide details the initial studies and discovery of BSJ-4-116, a potent and selective degrader of CDK12, offering a novel therapeutic strategy to target CDK12-dependent cancers.[1][4] this compound is a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to CDK12, leading to its ubiquitination and subsequent proteasomal degradation.[1][4]
Quantitative Data Summary
The initial characterization of this compound involved a series of quantitative assays to determine its potency, selectivity, and cellular effects. The key quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Notes |
| IC₅₀ | 6 nM | In vitro kinase assay | Represents the concentration of this compound required to inhibit 50% of CDK12 kinase activity.[5][6] |
| KinomeScan Selectivity (S-Score at 1 µM) | 0.017 | KinomeScan | A lower S-Score indicates higher selectivity. This compound was profiled against 468 human kinases.[1][7] |
Table 2: Cellular Activity of this compound in T-ALL Cell Lines
| Cell Line | Assay Type | Parameter | Value | Treatment Conditions |
| Jurkat | Growth Rate Inhibition | GR₅₀ | Comparable to or lower than THZ531 | 72-hour treatment |
| MOLT-4 | Growth Rate Inhibition | GR₅₀ | Comparable to or lower than THZ531 | 72-hour treatment |
| Jurkat | Proteomics | CDK12 Degradation | ~4-fold decrease | 50 nM this compound for 8 hours[1] |
| Jurkat | Cell Cycle Analysis | G2/M Arrest | Significant increase | 50 nM this compound for 24 hours[3] |
| MOLT-4 | Cell Cycle Analysis | G2/M Arrest | Significant increase | 50 nM this compound for 24 hours[3] |
Table 3: Synergistic Activity of this compound with Olaparib
| Cell Line | Assay Type | Observation |
| Jurkat | Bliss Synergy Assay | Strong synergistic interaction |
| MOLT-4 | Bliss Synergy Assay | Strong synergistic interaction |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted during the initial studies of this compound.
Synthesis of this compound
The rational design of this compound was inspired by the covalent CDK12/13 inhibitor, THZ531.[1] The synthesis involved a multi-step process to generate the final PROTAC molecule, which consists of a ligand for CDK12, a linker, and a ligand for the E3 ligase cereblon. While the specific, step-by-step synthesis protocol is proprietary to the discovering institution, the general approach involved the chemical conjugation of these three components.[1]
Quantitative Proteomics
To assess the selectivity of this compound-induced protein degradation, a proteome-wide analysis was performed using multiplexed mass spectrometry.
-
Cell Culture and Treatment: Jurkat cells were treated with 50 nM this compound or DMSO (vehicle control) for 8 hours.[1]
-
Protein Extraction and Digestion: Cells were lysed, and the protein concentration was determined. Proteins were then subjected to in-solution digestion to generate peptides.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups were labeled with isobaric TMT reagents for relative quantification.
-
Mass Spectrometry: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting spectra were searched against a human protein database to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples was compared to the DMSO-treated samples to identify degraded proteins.
Cell Viability Assay (Growth Rate Inhibition)
The antiproliferative effects of this compound were determined using a growth rate (GR) inhibition assay.
-
Cell Seeding: T-ALL cell lines (Jurkat and MOLT-4) were seeded in 96-well plates.[1]
-
Compound Treatment: Cells were treated with a range of concentrations of this compound, its negative control (this compound-NC), or the CDK12/13 inhibitor THZ531 for 72 hours.[1]
-
Cell Viability Measurement: Cell viability was assessed using a commercially available assay that measures ATP levels (e.g., CellTiter-Glo).
-
Data Analysis: The growth rate inhibition was calculated, and GR₅₀ values (the concentration at which the growth rate is inhibited by 50%) were determined.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay was used to monitor the formation of the ternary complex between CDK12, this compound, and CRBN.
-
Cell Transfection: MOLT-4 cells were co-transfected with plasmids encoding for HaloTag®-CRBN (energy acceptor) and C-terminal NanoLuc® fusions of CDK12 or CDK13 (energy donor).[7]
-
Compound Treatment: Transfected cells were treated with this compound or its negative control.
-
BRET Measurement: The NanoBRET™ signal was measured using a plate reader. An increase in the BRET signal indicates the proximity of the donor and acceptor tags, confirming the formation of the ternary complex.
3' Poly(A) Sequencing
To investigate the effect of CDK12 degradation on transcription, 3' poly(A) sequencing was performed.
-
Cell Treatment: Jurkat cells were treated with 50 nM this compound, 250 nM THZ531, or their respective controls for 8 hours.[8]
-
RNA Extraction: Total RNA was extracted from the treated cells.
-
Library Preparation: 3' end sequencing libraries were prepared from the extracted RNA. This typically involves reverse transcription with an oligo(dT) primer containing a universal sequence, followed by second-strand synthesis and PCR amplification.
-
Sequencing: The libraries were sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads were aligned to the human genome to identify and quantify changes in gene expression and the usage of polyadenylation sites.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental processes related to the discovery of this compound.
Caption: Mechanism of this compound-induced CDK12 degradation.
Caption: Signaling pathway affected by CDK12 degradation.
Caption: Workflow for the initial characterization of this compound.
Conclusion
The initial studies on this compound have successfully demonstrated its potential as a highly potent and selective degrader of CDK12.[1][9] Through a series of rigorous in vitro and cell-based experiments, it was established that this compound effectively induces the degradation of CDK12, leading to the downregulation of key DDR genes and subsequent antiproliferative effects in cancer cells.[1][3] The observed synergy with PARP inhibitors further highlights its therapeutic potential.[1] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic applications of targeted protein degradation.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nanoporetech.com [nanoporetech.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. PolyASite - Exploring 3' end processing [polyasite.unibas.ch]
BSJ-4-116: A Targeted Approach to Oncology Through Selective CDK12 Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BSJ-4-116 is a novel, highly potent, and selective small molecule degrader of Cyclin-Dependent Kinase 12 (CDK12). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a promising therapeutic strategy in oncology by inducing the selective degradation of CDK12, a key regulator of transcription for genes involved in the DNA damage response (DDR). This targeted protein degradation leads to the downregulation of critical DDR pathways, thereby inducing anti-proliferative effects in cancer cells and sensitizing them to other therapeutic agents, notably PARP inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Introduction
Cyclin-Dependent Kinase 12 (CDK12) has emerged as a critical therapeutic target in oncology due to its role in regulating the transcription of genes essential for the DNA damage response (DDR).[1][2] The development of selective CDK12 inhibitors has been challenging due to the high degree of homology with other transcriptional CDKs, such as CDK13.[3] this compound represents a significant advancement in this area, functioning as a selective CDK12 degrader.[3][4] By co-opting the cell's natural protein disposal machinery, this compound provides a novel modality for targeting CDK12 in various cancer types.[4]
Mechanism of Action
This compound is a PROTAC that functions by simultaneously binding to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity induces the ubiquitination of CDK12, marking it for degradation by the proteasome.[4] The selective degradation of CDK12 leads to a significant reduction in the expression of key DDR genes.[2][4] This occurs through a mechanism involving premature cleavage and polyadenylation (PCPA) of the transcripts of these genes.[4] The resulting impairment of the DDR pathway renders cancer cells more susceptible to DNA damage and apoptosis, and enhances their sensitivity to DNA-damaging agents and PARP inhibitors like Olaparib.[4][5]
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated through various in vitro studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| CDK12 Inhibition (IC50) | 6 nM | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Description | GR50 (µM) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia (WT) | ~0.05 | [4] |
| Jurkat | T-cell acute lymphoblastic leukemia (CRBN null) | Inactive | [4] |
| MOLT4 | T-cell acute lymphoblastic leukemia (WT) | ~0.05 | [4] |
| MOLT4 | T-cell acute lymphoblastic leukemia (CRBN null) | Inactive | [4] |
| Kelly | Neuroblastoma (Parental) | Not specified | [1] |
| Kelly | Neuroblastoma (CDK12 C1039F resistant) | Improved vs. Parental | [1] |
Table 3: Synergistic Activity of this compound with Olaparib
| Cell Line | Combination | Synergy Score (Bliss) | Outcome | Reference |
| Jurkat (WT) | This compound + Olaparib | >0 | Strong Synergy | [4] |
| MOLT4 (WT) | This compound + Olaparib | >0 | Strong Synergy | [4] |
| Jurkat (CRBN null) | This compound + Olaparib | Not applicable | No Synergy | [4] |
Table 4: Quantitative Proteomics of this compound Treatment
| Protein | Treatment | Fold Change | Significance | Reference |
| CDK12 | 50 nM this compound (8h in Jurkat cells) | ~4-fold decrease | Significant | [4] |
| Other Kinases | 50 nM this compound (8h in Jurkat cells) | Not significantly changed | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings on this compound.
4.1. Cell Viability (GR50) Assay
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, MOLT4) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 10 µM to 1 nM) for 72 hours. Include a DMSO-treated control.
-
Viability Assessment: After 72 hours, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Calculate the growth rate inhibition (GR) for each concentration and determine the GR50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.
4.2. Western Blotting for CDK12 Degradation
-
Cell Lysis: Treat cells with this compound (e.g., 50 nM for 6-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against CDK12 and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an imaging system.
4.3. Quantitative Proteomics
-
Sample Preparation: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours. Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Calculate the fold change in protein abundance between this compound-treated and DMSO-treated samples.
4.4. 3' Poly(A) Sequencing
-
RNA Extraction: Treat Jurkat cells with 50 nM this compound for 8 hours. Extract total RNA using TRIzol reagent.
-
Library Preparation: Prepare sequencing libraries from the total RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify and quantify premature cleavage and polyadenylation events in the transcripts of DDR genes.
Visualizations
5.1. Signaling Pathway
Caption: Mechanism of action of this compound as a selective CDK12 degrader.
5.2. Experimental Workflow
Caption: Workflow for determining the GR50 of this compound.
Conclusion
This compound is a promising therapeutic agent in oncology with a well-defined mechanism of action and demonstrated preclinical efficacy. Its ability to selectively degrade CDK12 leads to the potent inhibition of the DNA damage response, resulting in anti-proliferative effects and synergistic activity with PARP inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in a variety of cancer contexts. Continued research is warranted to explore its in vivo efficacy, safety profile, and potential for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]
- 3. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BSJ-4-116 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-4-116 is a highly potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of gene transcription and the DNA Damage Response (DDR).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective ubiquitination and subsequent proteasomal degradation of CDK12.[2][3][4] This targeted protein degradation leads to potent antiproliferative effects in various cancer cell lines and sensitizes them to other anticancer agents, such as PARP inhibitors.[3][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, protein expression, and cell cycle progression.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN).[4] This binding induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to CDK12.[6][7] The polyubiquitinated CDK12 is then recognized and degraded by the 26S proteasome.[2] The degradation of CDK12 disrupts the transcription of key DDR genes, such as BRCA1 and ATM, leading to impaired DNA repair and increased genomic instability in cancer cells.[2][5][8]
Caption: this compound mediated degradation of CDK12.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Metric | Value | Treatment Duration | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Growth Rate | GR50 | <10 nM | 72 hours | [9] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Growth Rate | GR50 | <10 nM | 72 hours | [9] |
| Kelly (CDK12C1039F) | Neuroblastoma | Antiproliferation | IC50 | 6 nM | 72 hours | [1][3] |
Table 2: CDK12 Degradation by this compound
| Cell Line | This compound Concentration | Treatment Duration | % CDK12 Degradation | Reference |
| Jurkat | 50 nM | 6 hours | Significant degradation | [9] |
| Jurkat | 50 nM | 24 hours | Near-complete degradation | [9] |
| Kelly | 50 nM | 6-24 hours | Significant degradation | [1][3] |
Table 3: Synergy with Olaparib
| Cell Line | Cancer Type | Combination | Effect | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | This compound + Olaparib | Strong Synergy | [9] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | This compound + Olaparib | Strong Synergy | [9] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., Jurkat, MOLT-4 from ATCC)
-
Complete growth medium (e.g., RPMI-1640 for Jurkat and MOLT-4)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For suspension cells like Jurkat and MOLT-4, subculture every 2-3 days by diluting the cell suspension to a density of 2 x 105 cells/mL.
-
For adherent cells, passage when they reach 80-90% confluency using Trypsin-EDTA to detach the cells.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.837 mg of this compound (MW: 837.39 g/mol ) in 100 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[3]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells in suspension
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the old medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for assessing cell viability using MTT assay.
Western Blot for CDK12 Degradation
This protocol is for detecting the levels of CDK12 protein in cells treated with this compound.
Materials:
-
6-well cell culture plates
-
Cells in suspension
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK12 (e.g., from Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.[10]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK12 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Cells in suspension
-
This compound stock solution
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 50 nM) for 24 hours.[12]
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Determining the Optimal In Vitro Working Concentration of BSJ-4-116
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and detailed protocols for determining the optimal in vitro working concentration of BSJ-4-116, a novel small molecule inhibitor. The protocols outlined herein cover initial range-finding cytotoxicity assays, target engagement, and functional cellular assays.
Introduction
This compound is a novel investigational small molecule compound. To ensure reliable and reproducible results in in vitro studies, it is critical to determine its optimal working concentration. This concentration should elicit the desired biological effect (e.g., pathway inhibition) while minimizing off-target effects and cytotoxicity. This application note describes a systematic approach to identify the half-maximal inhibitory concentration (IC50) and the optimal concentration range for use in cell-based assays.
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway, a common target in oncology research.
Hypothetical Signaling Pathway: MAPK/ERK
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is common in many cancers.[2] this compound is hypothesized to inhibit MEK1/2, preventing the phosphorylation and activation of ERK1/2. Measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing pathway activity.[3]
Caption: Hypothetical MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.
Experimental Workflow
A three-stage experimental approach is recommended to determine the optimal working concentration of this compound.
References
Application Notes and Protocols for In Vivo Studies of BSJ-4-116, a Selective CDK12 Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of BSJ-4-116, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 12 (CDK12). While specific preclinical data for this compound is not yet published, this document leverages findings from closely related CDK12/13 degraders to offer robust guidance for study design and execution.
Introduction to this compound
This compound is a bifunctional molecule that induces the selective degradation of CDK12 through the ubiquitin-proteasome system.[1][2][3] CDK12 is a critical regulator of transcription, particularly for genes involved in the DNA damage response (DDR).[4][5] By degrading CDK12, this compound disrupts these processes, leading to potent anti-proliferative effects in cancer cells.[2][5] This makes it a promising therapeutic agent, especially in combination with DNA-damaging agents or PARP inhibitors.[2][5]
Signaling Pathway of this compound
The mechanism of action for this compound involves hijacking the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to CDK12 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK12, marking it for degradation by the proteasome. The resulting depletion of CDK12 leads to downregulation of key DDR genes.
In Vivo Dosing and Administration of Related CDK12/13 Degraders
The following table summarizes in vivo dosing information from studies on CDK12/13 PROTAC degraders, which can serve as a starting point for designing studies with this compound.
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| YJ1206 | CD-1 Mice | VCaP Xenograft | 100 mg/kg | Oral (p.o.) | 3 times per week | [6] |
| YJ9069 | Mice | VCaP Xenograft | 30 mg/kg | Not Specified | Not Specified | [6] |
| Compound 7b | Mice | MDA-MB-436 Xenograft | 50 mg/kg | Intravenous (i.v.) | Single dose | [7] |
| YJ1206 | CD-1 Mice | Pharmacokinetics | 10 mg/kg | Oral (p.o.) | Single dose | [6] |
| YJ1206 | CD-1 Mice | Pharmacokinetics | 2.5 mg/kg | Intravenous (i.v.) | Single dose | [6] |
Recommended Protocols for In Vivo Studies
Note: These protocols are adapted from studies on similar CDK12/13 degraders and should be optimized for this compound.
Formulation Protocol
1. Oral Administration Formulation (Suspension):
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% CMC-Na solution.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension.
-
A final concentration of 5-10 mg/mL is a reasonable starting point.
-
2. Intravenous Administration Formulation (Solution):
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water/saline.
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).
-
In a separate tube, mix the PEG300 and Tween 80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.
-
Add the sterile water or saline to the desired final volume and mix until a clear solution is obtained.
-
Prepare fresh daily and use immediately.
-
Experimental Workflow for a Xenograft Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Detailed Protocol for Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., VCaP for prostate cancer, MDA-MB-436 for breast cancer) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation as described above.
-
Administer the compound via the chosen route (oral gavage or intravenous injection) according to the predetermined schedule (e.g., daily, three times a week).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or if signs of toxicity are observed.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specified time points after the last dose, collect tumors and other relevant tissues.
-
Analyze CDK12 protein levels by Western blot or immunohistochemistry to confirm target degradation.
-
Analyze downstream markers of CDK12 activity, such as the expression of DDR genes, by qPCR or RNA sequencing.
-
Concluding Remarks
This compound is a valuable tool for investigating the biological roles of CDK12 and for preclinical cancer drug development. The protocols and data presented here, derived from closely related compounds, provide a solid foundation for initiating in vivo studies. Researchers should perform initial tolerability and pharmacokinetic studies to determine the optimal dose and schedule for this compound in their specific animal model before embarking on large-scale efficacy trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
proper solubility and storage conditions for BSJ-4-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-4-116 is a potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcription and the DNA Damage Response (DDR). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK12.[1] This targeted protein degradation leads to the downregulation of critical DDR genes, such as BRCA1, ATR, and FANCI, thereby sensitizing cancer cells to DNA-damaging agents and PARP inhibitors. These application notes provide detailed information on the proper solubility, storage, and handling of this compound, along with protocols for its use in key cellular assays.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value |
| Molecular Formula | C₄₀H₄₉ClN₈O₈S |
| Molecular Weight | 837.39 g/mol |
| Appearance | Crystalline solid |
| Solubility in DMSO | ≥ 100 mM |
| Solubility in Ethanol | Insoluble |
| Solubility in Water | Insoluble |
Storage and Stability
To ensure the integrity and activity of this compound, it is imperative to adhere to the recommended storage conditions.
| Condition | Recommendation |
| Solid Form | Store at -20°C for up to 3 years. |
| Stock Solutions | Prepare stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month. |
| Working Solutions | It is recommended to prepare fresh working solutions from the stock solution for each experiment. |
Signaling Pathway of this compound
This compound is a PROTAC that co-opts the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of CDK12. This targeted degradation has significant downstream effects on the DNA damage response pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
Western Blot for CDK12 Degradation
This protocol describes the use of Western blotting to assess the degradation of CDK12 in cultured cells following treatment with this compound.
Caption: Workflow for Western Blot analysis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium and supplements
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK12, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in cell culture medium. A final concentration of 50 nM is a common starting point.[1] Include a vehicle control (DMSO).
-
Replace the medium with the this compound containing medium and incubate for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK12 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using image analysis software.
-
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This protocol can be used to determine the cytotoxic effects of this compound.
References
Application Notes and Protocols: Synergistic Anti-Tumor Activity of BSJ-4-116 in Combination with PARP Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcription, particularly for genes involved in the DNA Damage Response (DDR) pathway.[1][2][3] Its inhibition or degradation can induce a "BRCAness" phenotype in cancer cells, making them more susceptible to agents that target alternative DNA repair pathways. BSJ-4-116 is a highly potent and selective degrader of CDK12.[3][4] It operates as a Proteolysis-Targeting Chimera (PROTAC), inducing the selective degradation of CDK12 via the ubiquitin-proteasome system.[4][5] This degradation leads to the downregulation of key DDR genes, such as BRCA1 and ATM.
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, are a class of targeted therapies that impede the repair of single-strand DNA breaks.[6][7] In cells with compromised homologous recombination repair (a key pathway for double-strand break repair), the inhibition of PARP leads to the accumulation of cytotoxic DNA damage and cell death, a concept known as synthetic lethality.
This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of combining the CDK12 degrader this compound with PARP inhibitors. The degradation of CDK12 by this compound impairs the transcription of DDR genes, creating a synthetic lethal vulnerability to PARP inhibition in cancer cells.[1][2] This combination has shown potent antiproliferative effects in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL).[2][4]
Mechanism of Action: A Synergistic Approach
The combination of this compound and a PARP inhibitor exploits the principle of synthetic lethality.
-
This compound Action: As a PROTAC, this compound brings CDK12 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK12.[5]
-
Transcriptional Disruption: The loss of CDK12 function results in premature cleavage and polyadenylation of transcripts for essential DDR genes (e.g., BRCA1, FANCF, ATM), effectively reducing their protein expression.[1][2]
-
Induced Homologous Recombination Deficiency (HRD): The downregulation of DDR proteins impairs the cell's ability to repair DNA double-strand breaks through the high-fidelity homologous recombination pathway.
-
PARP Inhibition: In the presence of a PARP inhibitor, single-strand DNA breaks that occur during replication are converted into double-strand breaks.
-
Synthetic Lethality: Cells treated with both this compound and a PARP inhibitor are deficient in two critical DNA repair pathways. The accumulation of unrepaired DNA double-strand breaks leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2]
Quantitative Data Summary
The combination of this compound and the PARP inhibitor Olaparib has demonstrated strong synergistic effects in T-ALL cell lines. The data below is representative of findings from such studies.[2]
Table 1: Growth Rate Inhibition (GR50) of this compound and Olaparib in T-ALL Cell Lines
| Cell Line | Compound | GR50 (nM) |
| Jurkat | This compound | ~5-10 |
| Olaparib | >1000 | |
| MOLT-4 | This compound | ~5-10 |
| Olaparib | >1000 |
Note: GR50 values are approximate and based on published data. Actual values may vary depending on experimental conditions.
Table 2: Synergy Analysis of this compound and Olaparib Combination
| Cell Line | Synergy Model | Synergy Score | Interpretation |
| Jurkat | Bliss Sum | >0 | Strong Synergy |
| MOLT-4 | Bliss Sum | >0 | Strong Synergy |
Note: A positive Bliss synergy score indicates that the observed inhibition from the combination is greater than the predicted additive effect of the individual drugs.[2]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the effect of the drug combination on cell proliferation and quantifies synergistic interactions.
Materials:
-
Cancer cell lines (e.g., Jurkat, MOLT-4)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1,000-5,000 cells/well in 80 µL of complete culture medium in a 96-well plate. Incubate for 24 hours.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute this compound and the PARP inhibitor in culture medium. Also, prepare combinations of both drugs at various concentrations.
-
Treatment: Add 20 µL of the drug solutions (single agents and combinations) to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability. b. Plot dose-response curves and calculate GR50 values for each single agent. c. Use a synergy model (e.g., Bliss Independence or Loewe Additivity) to calculate synergy scores from the combination data. Software such as SynergyFinder can be used for this analysis.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol verifies the degradation of CDK12 and assesses the downstream impact on DDR gene expression.
Materials:
-
Cancer cell lines
-
This compound and PARP inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK12, anti-BRCA1, anti-p-H2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 50 nM), PARP inhibitor, or the combination for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. b. Boil samples for 5 minutes. c. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. d. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate with primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane 3 times with TBST for 10 minutes each. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.
-
Detection: a. Add ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the impact of the drug combination on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound and PARP inhibitor
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds as described in Protocol 2 for 24 hours.
-
Cell Harvesting: a. Collect both adherent and floating cells. b. Centrifuge at 300 x g for 5 minutes. c. Wash the cell pellet once with cold PBS.
-
Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes. b. Discard the ethanol and wash the pellet with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: a. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. b. Use appropriate software (e.g., FlowJo) to gate on single cells and analyze the cell cycle distribution (G1, S, G2/M phases) based on PI fluorescence intensity. An accumulation of cells in the G2/M phase is often observed with this combination.[2]
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Techniques for Measuring CDK12 Degradation by BSJ-4-116: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in regulating the transcription of genes involved in the DNA damage response (DDR).[1][2] Small molecule inhibitors of CDK12 have been developed, but achieving high selectivity has been challenging due to the structural similarity with other transcriptional CDKs, such as CDK13.[1][2] BSJ-4-116 is a potent and selective degrader of CDK12, offering a distinct therapeutic modality.[1][3][4] As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of CDK12 by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
These application notes provide detailed protocols for key experiments to measure the degradation of CDK12 induced by this compound, enabling researchers to accurately assess its efficacy and mechanism of action.
Mechanism of Action: this compound-Mediated CDK12 Degradation
This compound is a heterobifunctional molecule that simultaneously binds to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, bringing CDK12 into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules to CDK12, marking it for recognition and degradation by the 26S proteasome.
Caption: this compound-mediated CDK12 degradation pathway.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (CDK12 Enzymatic Activity) | - | 6 nM | [4] |
| GR₅₀ (Growth Rate Inhibition) | Kelly (CDK12 C1039F) | Improved vs. parental | [4] |
| Antiproliferative Effect | Jurkat, MOLT4 | Potent | [1][4] |
Table 2: CDK12 Degradation Profile of this compound
| Cell Line | Concentration | Time | % CDK12 Degradation | Reference |
| Jurkat | 50 nM | 8 hours | Nearly complete | [1] |
| Jurkat | 10-1000 nM | 6 hours | Dose-dependent | [1] |
| Jurkat | 50 nM | 6-24 hours | Time-dependent | [4] |
Experimental Protocols
Western Blotting for CDK12 Protein Quantification
This protocol is a fundamental method to visually and semi-quantitatively assess the reduction in CDK12 protein levels following treatment with this compound.
Caption: Workflow for Western Blotting analysis of CDK12.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against CDK12 overnight at 4°C.[6][7][8]
-
Include a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize CDK12 band intensity to the loading control.
-
Quantitative Proteomics (Mass Spectrometry)
This powerful technique provides an unbiased, global view of protein level changes in response to this compound treatment, confirming the selectivity of CDK12 degradation.
Caption: Workflow for quantitative proteomics analysis.
Protocol:
-
Sample Preparation:
-
Treat cells (e.g., Jurkat) with this compound (e.g., 50 nM) or DMSO for a specified time (e.g., 8 hours).[1]
-
Lyse cells and extract proteins.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Label peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantify the relative abundance of proteins across samples.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.
-
Determine the relative abundance of proteins in this compound-treated samples compared to the DMSO control.
-
Visualize the data using volcano plots to highlight significantly downregulated proteins, such as CDK12.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be adapted to demonstrate the this compound-dependent interaction between CDK12 and CRBN, a key step in PROTAC-mediated degradation.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. CDK12/CRKRS antibody (26816-1-AP) | Proteintech [ptglab.com]
- 8. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying DDR Gene Expression Using BSJ-4-116
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-4-116 is a highly potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of gene transcription.[1][2] CDK12 plays a crucial role in the expression of genes involved in the DNA Damage Response (DDR), making it a compelling target in cancer therapy.[1][3][4] this compound, a Proteolysis Targeting Chimera (PROTAC), mediates the ubiquitination and subsequent proteasomal degradation of CDK12.[1] This targeted degradation leads to the downregulation of DDR gene expression through a mechanism involving premature cleavage and polyadenylation (PCPA).[1][3]
These application notes provide detailed protocols for utilizing this compound as a tool to study the expression of DDR genes in cancer cell lines. The methodologies outlined below cover the assessment of CDK12 degradation, analysis of DDR gene expression, and evaluation of cellular responses, including synergistic effects with PARP inhibitors.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that recruits CDK12 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the polyubiquitination and degradation of CDK12 by the proteasome. The selective degradation of CDK12 results in impaired transcription of a specific subset of genes, many of which are integral to the DNA Damage Response (DDR) pathway. This occurs due to premature cleavage and polyadenylation of the nascent transcripts of these genes.
Caption: Mechanism of this compound-mediated CDK12 degradation and its impact on DDR gene transcription.
Quantitative Data Summary
Treatment of cancer cell lines with this compound leads to a significant downregulation of key DDR genes. The following tables summarize the observed effects on gene expression and cell viability.
Table 1: Downregulation of DDR Genes in Jurkat and MOLT4 Cells Treated with this compound
| Gene | Cell Line | Treatment | Fold Change (vs. DMSO) |
| BRCA1 | Jurkat | 50 nM this compound (10h) | ~0.5 |
| MOLT4 | 50 nM this compound (10h) | ~0.4 | |
| ATR | Jurkat | 50 nM this compound (10h) | ~0.6 |
| MOLT4 | 50 nM this compound (10h) | ~0.5 | |
| FANCF | Jurkat | 50 nM this compound (10h) | ~0.4 |
| MOLT4 | 50 nM this compound (10h) | ~0.3 | |
| CHEK1 | Jurkat | 50 nM this compound (10h) | ~0.7 |
| MOLT4 | 50 nM this compound (10h) | ~0.6 | |
| Data is approximate based on graphical representation in the source publication. |
Table 2: Anti-proliferative Activity of this compound in T-ALL Cell Lines
| Cell Line | Compound | GR50 (nM) |
| Jurkat (WT) | This compound | ~10 |
| THZ531 | ~25 | |
| MOLT4 (WT) | This compound | ~5 |
| THZ531 | ~15 | |
| GR50 values are based on a 72-hour growth rate inhibition assay.[5] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on DDR gene expression.
Caption: General experimental workflow for studying the effects of this compound.
Protocol 1: Assessment of CDK12 Degradation by Western Blotting
This protocol details the procedure to confirm the degradation of CDK12 in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., Jurkat, MOLT4)
-
This compound, this compound-NC (negative control), DMSO (vehicle control)
-
Cell culture medium and supplements
-
SDS lysis buffer (2% SDS, 150 mM NaCl, 50 mM Tris, pH 8.7) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CDK12
-
Anti-CDK13
-
Anti-Pol II CTD p-Ser2
-
Anti-Pol II
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 50 nM), this compound-NC, and DMSO for the indicated time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with SDS lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Develop the blot using an ECL substrate and capture the image with an imaging system.
Protocol 2: Analysis of DDR Gene Expression by 3' poly(A) Sequencing
This protocol outlines the steps for a global analysis of gene expression changes, particularly focusing on premature cleavage and polyadenylation, upon this compound treatment.
Materials:
-
Jurkat cells
-
This compound (50 nM), this compound-NC (50 nM), THZ531 (250 nM as a positive control), DMSO
-
TRIzol reagent
-
DNase I
-
RNA sequencing library preparation kit
-
High-throughput sequencer (e.g., Illumina HiSeq)
Procedure:
-
Cell Treatment: Treat Jurkat cells with 50 nM this compound, 50 nM this compound-NC, 250 nM THZ531, or DMSO for 8 hours.
-
RNA Extraction: Harvest cells and extract total RNA using TRIzol according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a suitable RNA-seq library preparation kit that allows for the analysis of 3' ends of transcripts.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencer.
-
Data Analysis: Analyze the sequencing data to identify changes in gene expression and the occurrence of premature cleavage and polyadenylation events in this compound-treated cells compared to controls.
Protocol 3: Validation of DDR Gene Downregulation by qRT-PCR
This protocol is for the validation of specific DDR gene expression changes identified from sequencing data.
Materials:
-
Treated cell lysates from Protocol 2 or a separate experiment
-
cDNA synthesis kit
-
Gene-specific primers for DDR genes (e.g., BRCA1, ATR, FANCF, CHEK1) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from the DNase-treated total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Real-time PCR: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Protocol 4: Cell Viability and Synergy Assays
This protocol describes how to assess the anti-proliferative effects of this compound alone and in combination with a PARP inhibitor like Olaparib.
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT4)
-
This compound, Olaparib, and control compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a suitable density.
-
Compound Treatment (Single Agent): For single-agent dose-response curves, treat cells with a serial dilution of this compound for 72 hours.
-
Compound Treatment (Combination): For synergy experiments, treat cells with a matrix of concentrations of this compound and Olaparib for 72 hours.
-
Cell Viability Measurement: After 72 hours, measure cell viability using a reagent like CellTiter-Glo according to the manufacturer's instructions.
-
Data Analysis:
-
Growth Rate (GR) Inhibition: Calculate the GR values for each treatment condition. The GR50 is the concentration at which the growth rate is inhibited by 50%.
-
Synergy Calculation: Determine the synergistic interaction between this compound and Olaparib using a method such as the Bliss independence model. A Bliss score greater than zero indicates synergy.[5]
-
Conclusion
This compound serves as a valuable chemical probe for elucidating the role of CDK12 in regulating the expression of DDR genes. The protocols provided herein offer a comprehensive guide for researchers to investigate the molecular and cellular consequences of selective CDK12 degradation. These studies can contribute to a deeper understanding of the DDR pathway and may facilitate the development of novel therapeutic strategies for cancers with genomic instability.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olaparib synergy screen reveals Exemestane induces replication stress in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BSJ-4-116 Treatment in T-ALL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-4-116 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12).[1][2] As a transcriptional regulator, CDK12 plays a crucial role in the expression of genes involved in the DNA Damage Response (DDR).[2][3][4] In T-cell Acute Lymphoblastic Leukemia (T-ALL), the therapeutic targeting of CDK12 has emerged as a promising strategy. This compound has demonstrated significant anti-proliferative effects in T-ALL cell lines, both as a single agent and in combination with other therapies.[2][3] These notes provide a comprehensive overview of the application of this compound in T-ALL cell line models, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound functions as a bivalent degrader molecule, simultaneously binding to CDK12 and an E3 ubiquitin ligase, Cereblon (CRBN).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK12. The degradation of CDK12 leads to the premature cleavage and polyadenylation (PCPA) of transcripts of long genes, many of which are integral to the DDR pathway.[2][3][4] This disruption of DDR gene expression increases genomic instability within the cancer cells, leading to cell cycle arrest and apoptosis.[3] Furthermore, the compromised DDR pathway sensitizes T-ALL cells to PARP inhibitors such as Olaparib, creating a synergistic therapeutic effect.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]
- 3. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BSJ-4-116 Resistance and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and overcoming resistance to the selective CDK12 degrader, BSJ-4-116.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective proteolysis-targeting chimera (PROTAC) designed to target Cyclin-Dependent Kinase 12 (CDK12).[1] It functions by inducing the selective degradation of CDK12 through the ubiquitin-proteasome system.[2][3] This degradation leads to premature cleavage and polyadenylation of genes involved in the DNA Damage Response (DDR) pathway, ultimately resulting in anti-proliferative effects in cancer cells.[4][5]
Q2: What are the known resistance mechanisms to this compound?
The primary mechanism of acquired resistance to this compound is the development of point mutations within the kinase domain of CDK12.[2][6] Specifically, mutations in the G-loop of CDK12, such as I733V and G739S, have been identified.[6][7] These mutations diminish the binding affinity of this compound to CDK12, thereby reducing the efficiency of CDK12 degradation.[4][6]
Q3: Can this compound overcome resistance to other CDK12 inhibitors?
Yes, this compound has demonstrated efficacy in cell lines that are resistant to covalent CDK12 inhibitors.[2][3] For instance, it has shown potent anti-proliferative effects in Kelly cells harboring the CDK12C1039F mutation, which confers resistance to other inhibitors.[8][5]
Q4: Is there a synergistic effect when combining this compound with other agents?
A strong synergistic anti-tumor effect has been observed when this compound is used in combination with Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib.[8][2][3] This synergy is particularly effective in sensitizing T-cell acute lymphoblastic leukemia (T-ALL) cells to PARP inhibition.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced efficacy of this compound in long-term cell culture experiments. | Development of acquired resistance through CDK12 mutations. | 1. Sequence the CDK12 gene in the resistant cell line to identify potential G-loop mutations (e.g., I733V, G739S).2. Perform a dose-response assay to determine if a higher concentration of this compound can overcome the resistance.3. Consider combination therapy with a PARP inhibitor like olaparib to exploit synthetic lethality. |
| No significant degradation of CDK12 observed after this compound treatment. | 1. Suboptimal concentration or incubation time.2. Issues with the experimental setup or reagents.3. Cell line may have inherent resistance mechanisms. | 1. Optimize the concentration and treatment duration of this compound. A common starting point is 50 nM for 6-24 hours.[8]2. Verify the integrity of the this compound compound and all other reagents.3. Confirm the expression of Cereblon (CRBN), the E3 ligase component required for PROTAC-mediated degradation. |
| Variability in experimental results. | Inconsistent cell culture conditions or passage number. | Maintain consistent cell culture conditions, including media, supplements, and incubator settings. Use cells within a defined low passage number range for all experiments. |
Quantitative Data Summary
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Compound | GR50 | Notes |
| Kelly (Parental) | This compound | Potent | Degrader compound showed improved GR50 values compared to the parental cell line.[6] |
| Kelly (CDK12C1039F) | This compound | Potent | Demonstrates efficacy in cells resistant to other CDK12 inhibitors.[6] |
| Jurkat | This compound | - | Inhibits the growth of T-ALL cells.[5] |
| MOLT-4 | This compound | - | Inhibits the growth of T-ALL cells.[8][5] |
GR50: The concentration at which the growth rate is inhibited by 50%.
Key Experimental Protocols
Protocol 1: Assessment of CDK12 Degradation by Western Blot
-
Cell Seeding: Seed cells (e.g., Jurkat, MOLT-4) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentrations (e.g., 50 nM) and for various time points (e.g., 6, 12, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK12 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the GR50 values.
Visualizations
Caption: Mechanism of action of this compound leading to CDK12 degradation.
Caption: Acquired resistance to this compound via CDK12 mutation.
Caption: Workflow for evaluating this compound efficacy and resistance.
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Potential Off-Target Effects of BSJ-4-116
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of BSJ-4-116, a selective Cyclin-Dependent Kinase 12 (CDK12) degrader. This guide includes frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12).[1][2] Its on-target mechanism of action is the selective degradation of CDK12, which plays a crucial role in the regulation of transcription and the DNA damage response (DDR).[3][4]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound was designed for high selectivity, all small molecules have the potential to interact with unintended proteins, known as off-targets. These off-target interactions can lead to a variety of issues, including:
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Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the on-target effect (CDK12 degradation) when it is, in fact, caused by an off-target interaction.
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Cellular toxicity: Off-target binding can disrupt essential cellular processes, leading to cytotoxicity that is independent of CDK12 degradation.
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Development of drug resistance: Cancer cells may develop resistance mechanisms that are related to the off-target effects of a compound.
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Adverse side effects in a clinical setting: In a therapeutic context, off-target effects are a primary cause of adverse drug reactions.
A thorough investigation of off-target effects is therefore critical for the accurate interpretation of preclinical data and for the successful development of this compound as a potential therapeutic agent.
Q3: What are the known off-target profiles of this compound?
A3: The selectivity of this compound has been assessed using quantitative proteomics and kinome-wide binding assays (KinomeScan).[3][5] Proteomic studies in Jurkat cells treated with this compound showed that CDK12 was the only kinase significantly degraded.[5] A KinomeScan profiling of this compound at a concentration of 1 µM against a panel of 468 human kinases demonstrated a very high selectivity, with a low S-Score(10) of 0.017.[6]
Q4: What experimental approaches can be used to identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to comprehensively profile the off-target interactions of this compound. Key methodologies include:
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Kinase Selectivity Profiling: This involves screening the compound against a large panel of purified kinases to identify potential binding interactions. This is a direct measure of binding affinity.
-
Quantitative Proteomics: This unbiased approach measures changes in the abundance of thousands of proteins in cells treated with this compound. This can identify proteins that are degraded or whose expression is altered as a downstream consequence of on- or off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target proteins in a cellular environment by measuring changes in the thermal stability of the proteins.[7]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations required for CDK12 degradation.
| Possible Cause | Suggested Solution | Expected Outcome |
| Off-target toxicity | 1. Perform a kinome-wide selectivity screen to identify other kinases that are potently inhibited. 2. Test a structurally unrelated CDK12 degrader. If the toxicity is not replicated, it is likely an off-target effect of this compound. 3. Perform a counter-screen in a cell line that does not express CDK12. If toxicity persists, it is likely due to off-target effects. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. Confirmation that the observed toxicity is specific to the chemical scaffold of this compound. 3. A clearer understanding of whether the toxicity is on- or off-target. |
| On-target toxicity | Modulate the expression of CDK12 (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon CDK12 knockdown suggests on-target toxicity. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. 2. Confirmation that the observed effects are due to the compound and not the vehicle. |
Issue 2: Inconsistent or unexpected experimental results following this compound treatment.
| Possible Cause | Suggested Solution | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways related to transcription or DNA damage repair. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to CDK12 degradation. 2. More consistent and interpretable results. |
| Degrader instability | Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). | Confirmation that the compound is stable throughout the duration of the experiment. |
| Variable CRBN expression | Ensure consistent expression of Cereblon (CRBN), the E3 ligase engaged by this compound, across your cell lines and experiments. Use a CRBN knockout cell line as a negative control. | Confirmation that the observed degradation is CRBN-dependent. |
Data Presentation
Summary of KinomeScan Data for this compound
The following table summarizes the key findings from a KinomeScan selectivity profiling of this compound at a concentration of 1 µM against a panel of 468 human kinases. The results are reported as "% of Control", where a lower percentage indicates a stronger binding interaction.
| Kinase Target | % of Control | Notes |
| CDK12 | < 1 | On-target |
| CDK13 | > 10 | High selectivity over the closest homolog |
| Other CDKs | > 10 | Generally high selectivity across the CDK family |
| Other Kinases | > 10 | Highly selective with an S-Score(10) of 0.017 |
Note: This table is a qualitative summary based on the published graphical data. For detailed quantitative data, it is recommended to perform a dedicated KinomeScan experiment.
Experimental Protocols
Protocol 1: Off-Target Profiling using Quantitative Proteomics (TMT-based)
Objective: To identify proteins that are significantly up- or down-regulated in response to this compound treatment in an unbiased, proteome-wide manner.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 50 nM) and a vehicle control (DMSO) for a specified time (e.g., 8 hours).
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
In-solution Protein Digestion:
-
Take 100 µg of protein from each sample.
-
Reduce the proteins with dithiothreitol (DTT) at 60°C for 30 minutes.
-
Alkylate the proteins with iodoacetamide (IAA) at room temperature in the dark for 15 minutes.
-
Dilute the samples to reduce the concentration of denaturants.
-
Digest the proteins with trypsin (1:50 to 1:100 w/w protease:protein ratio) overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Resuspend the digested peptides in a suitable buffer (e.g., TEAB).
-
Label each sample with a different TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction.
-
Combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled, TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly and consistently up- or down-regulated in the this compound-treated samples compared to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To validate the direct binding of this compound to a potential off-target protein identified from a primary screen (e.g., proteomics or KinomeScan).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the potential off-target protein.
-
Treat the cells with this compound at a saturating concentration and a vehicle control (DMSO) for 1 hour.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of the potential off-target protein in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the 37°C control against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the compound binds to and stabilizes the protein, confirming target engagement.
-
Mandatory Visualizations
Caption: On-target mechanism of this compound and its effect on the CDK12 signaling pathway.
Caption: A logical workflow for the identification and validation of potential off-target effects.
Caption: Experimental workflow for off-target identification using quantitative proteomics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing BSJ-4-116 treatment duration for maximum CDK12 degradation
Welcome to the technical support center for BSJ-4-116, a selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 12 (CDK12). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of CDK12.[1][2][3] It functions by simultaneously binding to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This proximity facilitates the ubiquitination of CDK12, marking it for degradation by the cell's proteasome.[1][5] This targeted degradation leads to the downregulation of genes involved in the DNA Damage Response (DDR) pathway.[1][6][7]
Q2: What are the recommended starting concentrations and treatment durations?
A2: The optimal concentration and duration are cell-line dependent. However, based on published data, a good starting point is a dose-response experiment ranging from 10 nM to 1000 nM for a duration of 6 to 24 hours.[4] In Jurkat cells, significant and selective degradation was observed at 50 nM after 8 hours of treatment.[1] We recommend performing a time-course and dose-response experiment to determine the optimal conditions for your specific model system.
Q3: How selective is this compound for CDK12?
A3: this compound is highly selective for CDK12. Quantitative mass spectrometry-based proteomics in Jurkat cells treated with 50 nM this compound for 8 hours identified CDK12 as the only kinase that was significantly degraded.[1] The protein level of the closely related kinase, CDK13, is minimally affected.[1][3]
Q4: What are the expected downstream effects of CDK12 degradation?
A4: CDK12 plays a crucial role in regulating the transcription of genes, particularly long genes involved in the DNA Damage Response (DDR) such as BRCA1, ATR, and FANCI.[8][9] Degradation of CDK12 leads to premature cleavage and polyadenylation (PCPA) of these gene transcripts, resulting in their downregulation.[1][7] This can sensitize cancer cells to PARP inhibitors like Olaparib.[1][7]
Q5: How can I confirm that CDK12 degradation is proteasome-dependent?
A5: To verify that the observed loss of CDK12 is due to proteasomal degradation, you can perform a rescue experiment. Pre-treat your cells with a proteasome inhibitor (e.g., Carfilzomib or MG-132) or a neddylation inhibitor that blocks Cullin-RING ligase activity (e.g., MLN4924) for 1-2 hours before adding this compound.[1] A successful rescue, where CDK12 levels are restored in the presence of the inhibitor, confirms a proteasome-dependent mechanism.[1][10]
Q6: What is a suitable negative control for my experiments?
A6: An ideal negative control is a molecule structurally similar to this compound but incapable of forming the ternary complex. The original publication describes BSJ-4-116NC, which has a modification preventing it from binding to CRBN, as an effective negative control.[1] If this is unavailable, using a vehicle control (e.g., DMSO) is standard. Additionally, performing experiments in CRBN-knockout cells can validate that the degrader's effects are CRBN-dependent.[1]
Data Summary
Table 1: Recommended Starting Conditions for this compound Treatment
| Parameter | Recommendation | Rationale / Reference |
| Cell Type | Jurkat, MOLT4, Kelly | This compound has been validated in these T-ALL and neuroblastoma cell lines.[1][4] |
| Starting Concentration | 50 nM | Shown to cause significant degradation in Jurkat and Kelly cells.[1][4] |
| Concentration Range | 10 nM - 1000 nM | To perform a dose-response curve and identify optimal concentration. |
| Starting Duration | 8 hours | Timepoint for nearly complete CDK12 degradation in Jurkat cells.[1] |
| Duration Range | 4 - 24 hours | To perform a time-course experiment and determine degradation kinetics.[1][4] |
Table 2: Summary of this compound Activity in Different Cell Lines
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Jurkat | 50 nM | 8 hours | ~4-fold selective degradation of CDK12 in proteomic screen. | [1] |
| Jurkat | 10-250 nM | 6 hours | Dose-dependent degradation of CDK12. | [1] |
| Kelly (Parental & C1039F) | 50 nM | 6 - 24 hours | Significant decrease in CDK12 protein levels. | [4] |
| MOLT4 | Not specified | Not specified | Strong synergistic interaction with Olaparib. | [1] |
Troubleshooting Guide
Problem: I am not observing any CDK12 degradation.
-
Q: Have I prepared and stored the this compound stock solution correctly?
-
A: this compound is soluble in DMSO.[2][3] Prepare a concentrated stock solution (e.g., 10 mM in fresh DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (<0.1%) and consistent across all conditions.
-
-
Q: Is the treatment concentration and duration optimal for my cell line?
-
A: The efficiency of degradation can vary significantly between cell lines due to differences in protein turnover rates, CRBN expression, and cell permeability. We strongly recommend performing a dose-response (e.g., 10, 50, 100, 250, 1000 nM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to determine the optimal conditions for your specific system.
-
-
Q: Does my cell line express the required E3 ligase, Cereblon (CRBN)?
-
A: The activity of this compound is dependent on the presence of the CRBN E3 ligase.[1] Confirm that your cell model expresses CRBN at the protein level using Western blot or by consulting protein expression databases. Experiments in CRBN-knockout cells show no degradation, confirming this dependency.[1]
-
Problem: I am seeing incomplete or variable CDK12 degradation.
-
Q: Could I be observing the "Hook Effect"?
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A: Yes. The "Hook Effect" is a known phenomenon for PROTACs where degradation efficiency decreases at very high concentrations.[12] This occurs because the excessive formation of binary complexes (this compound:CDK12 or this compound:CRBN) outcompetes the formation of the productive ternary complex required for degradation. If you observe less degradation at 1 µM than at 100 nM, you are likely seeing this effect. Your dose-response curve should include a wide range of concentrations to identify the optimal degradation window (Dmax).
-
-
Q: Has my cell line developed resistance to this compound?
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A: While unlikely in short-term experiments, chronic exposure to this compound can lead to resistance. This has been shown to occur through the acquisition of point mutations in CDK12 (e.g., I733V, G739S) that interfere with degrader binding.[1] If you are working with a model under long-term treatment, consider sequencing the CDK12 gene to check for resistance mutations.
-
Key Experimental Protocols
Protocol 1: Time-Course and Dose-Response Analysis of CDK12 Degradation by Western Blot
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Cell Plating: Plate cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment and do not reach confluency.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 1000 nM) for a fixed time point (e.g., 8 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle-only control (DMSO) for all experiments.
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CDK12, CDK13 (as a selectivity control), and a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the CDK12 signal to the loading control and compare treated samples to the vehicle control to determine the extent of degradation.
Protocol 2: Confirmation of Proteasomal Degradation using Inhibitors
-
Cell Plating: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours. Include control wells that receive only the vehicle for the inhibitor.
-
This compound Treatment: Add this compound at a concentration known to cause degradation (e.g., 50 nM) to the pre-treated cells. Maintain separate control wells for:
-
Vehicle only
-
This compound only
-
Inhibitor only
-
-
Incubation: Incubate for the duration known to be effective for this compound (e.g., 8 hours).
-
Lysis and Western Blot: Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1, probing for CDK12 and a loading control.
-
Analysis: Compare the CDK12 protein levels in the "Inhibitor + this compound" lane to the "this compound only" lane. A significant increase in the CDK12 signal in the co-treatment condition indicates that degradation was "rescued," confirming a proteasome-dependent mechanism.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
managing issues with BSJ-4-116 solubility and stability in experiments
Welcome to the technical support center for BSJ-4-116, a selective CDK12 PROTAC® Degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing common issues related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 12 (CDK12) for degradation. It functions by binding to both CDK12 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK12 by the proteasome. This selective degradation of CDK12 disrupts the transcription of genes involved in the DNA Damage Response (DDR), making cancer cells more susceptible to DNA-damaging agents like PARP inhibitors.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For optimal results, use fresh, high-purity, anhydrous DMSO to avoid moisture absorption which can reduce solubility.
Q3: How should I store this compound powder and stock solutions?
A3: Unreconstituted this compound powder should be stored at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months for long-term stability.
Q4: Can I use this compound in animal studies? What is a suitable formulation?
A4: Yes, this compound can be used in animal experiments. While specific in vivo efficacy data is not detailed in the provided results, formulation guidance is available. One suggested method for preparing a working solution for in vivo use involves a multi-step dilution of a concentrated DMSO stock. For example, a 100 mg/ml DMSO stock can be diluted in a vehicle consisting of PEG300, Tween80, and sterile water. Another option involves dilution into corn oil. It is critical to ensure the final solution is clear and homogenous before administration.
Troubleshooting Guide
Issue 1: My this compound powder will not fully dissolve in DMSO.
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Possible Cause: The compound may require more energy to dissolve, or the DMSO may have absorbed moisture.
-
Troubleshooting Steps:
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Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) for a few minutes.
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Vortexing/Sonication: Vortex the solution vigorously. If crystals persist, use a bath sonicator for 5-10 minutes to aid dissolution.
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Use Fresh DMSO: Ensure you are using anhydrous, high-quality DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.
-
Issue 2: The compound precipitates when I dilute the DMSO stock into my aqueous cell culture media or assay buffer.
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Possible Cause: this compound has low aqueous solubility. When the concentrated DMSO stock is diluted into an aqueous buffer, the compound's solubility limit is exceeded, causing it to "crash out" of solution.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to minimize solvent effects and precipitation.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. First, dilute the stock into a smaller volume of buffer, vortexing immediately, and then add this intermediate dilution to the final volume.
-
Use of Pluronic F-68 or other surfactants: For cell-based assays, consider pre-mixing the DMSO stock with a small volume of media containing a non-ionic surfactant like Pluronic F-68 (at a final concentration of ~0.01-0.1%) before the final dilution. This can help maintain the compound's solubility.
-
pH Adjustment: If your experimental buffer's pH can be altered, test the solubility of this compound at different pH values, as the solubility of compounds with ionizable groups can be pH-dependent.
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Issue 3: I am observing inconsistent or lower-than-expected potency in my cell-based assays.
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Possible Cause: This could be due to compound instability, incomplete dissolution, or adsorption to plastics.
-
Troubleshooting Steps:
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Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Do not store dilute aqueous solutions.
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Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or HPLC.
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Use Low-Binding Plastics: Consider using low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption.
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Check for Compound Degradation: Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles. If instability is suspected, use a fresh vial of the compound.
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Data Presentation
Table 1: this compound Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 837.39 g/mol | |
| Chemical Formula | C₄₀H₄₉ClN₈O₈S | |
| CAS Number | 2519823-34-6 | |
| Purity | ≥98% (HPLC) | |
| Appearance | Powder |
Table 2: Solubility and Storage Recommendations
| Solvent | Maximum Concentration | Storage Temperature (Powder) | Storage Temperature (Stock Solution) |
| DMSO | 100 mM | -20°C | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Materials: this compound powder (M.W. 837.39), anhydrous DMSO, sterile microcentrifuge tubes.
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Calculation: To prepare a 10 mM stock solution, you will need to dissolve 8.37 mg of this compound in 1 mL of DMSO.
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Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
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Mass = 0.010 mol/L x 0.001 L x 837.39 g/mol x 1000 mg/g = 8.37 mg
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-
Procedure: a. Weigh out the required amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary. d. Once dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Cell-Based Assays (e.g., Growth Inhibition)
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Cell Seeding: Plate cells (e.g., Jurkat, MOLT4) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
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Compound Preparation: a. Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution. b. Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.5%).
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Cell Treatment: Add the prepared dilutions of this compound or vehicle control (media with the same final DMSO concentration) to the appropriate wells.
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Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours).
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Viability/Proliferation Assay: Assess cell viability using a standard method such as MTS, MTT, or a cell-based fluorescence/luminescence assay (e.g., CellTiter-Glo®).
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Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ or GR₅₀ value.
Visualizations
how to address variability in BSJ-4-116 efficacy across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective CDK12 degrader, BSJ-4-116. Variability in the efficacy of this compound across different cell lines can arise from several factors, ranging from the genetic makeup of the cells to specific experimental conditions. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 12 (CDK12) for degradation.[1] It is a bivalent molecule that simultaneously binds to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK12.[4] The degradation of CDK12 leads to the downregulation of genes involved in the DNA Damage Response (DDR), which can inhibit cancer cell proliferation and increase sensitivity to other agents like PARP inhibitors.[2][5][6]
Q2: I am not observing the expected anti-proliferative effects in my cell line. What are the possible reasons?
Several factors can contribute to a lack of efficacy. These can be broadly categorized into cell line-specific resistance mechanisms and suboptimal experimental conditions.
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Cell Line-Specific Resistance:
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CDK12 Mutations: Point mutations in the kinase domain of CDK12, particularly in the G-loop (e.g., G739S), can prevent this compound from binding to its target, thus conferring resistance.[3][7]
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Low Cereblon (CRBN) Expression: As this compound relies on CRBN to mediate CDK12 degradation, cell lines with low or absent CRBN expression will be inherently resistant.
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Compensatory Pathways: Some cell lines may have redundant or compensatory signaling pathways that allow them to survive despite the degradation of CDK12.
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Genomic Instability: The inherent genetic variability within cancer cell lines, even those of the same origin, can lead to different responses.[8][9]
-
-
Experimental Conditions:
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Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity.
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Cell Culture Conditions: Factors such as passage number, confluency, and media composition can influence cellular response.
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Assay Parameters: The duration of treatment and the specific endpoint being measured (e.g., cell viability vs. apoptosis) can impact the observed outcome.
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Q3: How can I determine if my cell line is resistant to this compound due to a CDK12 mutation?
To investigate the possibility of a CDK12 mutation, you can perform Sanger sequencing of the CDK12 gene in your resistant cell line. Compare the sequence to the wild-type reference sequence to identify any mutations, paying close attention to the region encoding the kinase domain.
Q4: Can this compound be used in combination with other drugs?
Yes, this compound has been shown to have synergistic effects when combined with PARP inhibitors, such as Olaparib.[2][5][7] By downregulating DDR genes, this compound can sensitize cancer cells to the effects of PARP inhibition.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected results with this compound.
Problem 1: Reduced or no degradation of CDK12 observed by Western blot.
| Possible Cause | Suggested Solution |
| Low CRBN expression in the cell line. | Confirm CRBN protein levels by Western blot. If CRBN is low or absent, the cell line is likely not suitable for this compound treatment. |
| CDK12 mutation preventing this compound binding. | Sequence the CDK12 gene to check for mutations in the kinase domain.[3] |
| Suboptimal treatment conditions. | Optimize the concentration and duration of this compound treatment. A time-course and dose-response experiment is recommended. |
| Issues with Western blot protocol. | Ensure the use of a validated CDK12 antibody and appropriate lysis buffers and loading controls. |
| Compound degradation. | Use freshly prepared this compound solutions for each experiment. Refer to the manufacturer's instructions for proper storage.[1] |
Problem 2: CDK12 is degraded, but there is no effect on cell viability.
| Possible Cause | Suggested Solution |
| Redundant survival pathways are active. | Investigate the activation of parallel signaling pathways that may compensate for the loss of CDK12. |
| Insufficient downregulation of DDR genes. | Perform RT-qPCR or RNA-seq to confirm that the expression of key DDR genes (e.g., BRCA1, FANCF) is reduced following this compound treatment. |
| Cell viability assay is not sensitive enough. | Consider using multiple assays to assess cell health, such as an apoptosis assay (e.g., Annexin V staining) in addition to a metabolic assay (e.g., MTT, CellTiter-Glo). |
| Cell line is slow-growing. | Extend the duration of the cell viability assay to allow for observable effects on proliferation. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound and related compounds in various cell lines. This data can be used as a reference for expected outcomes.
| Compound | Cell Line | Cell Type | IC50 / GR50 | DC50 | Notes |
| This compound | Jurkat | T-cell acute lymphoblastic leukemia | Not specified | ~10 nM | Parental, sensitive |
| This compound | MOLT-4 | T-cell acute lymphoblastic leukemia | Not specified | ~25 nM | Parental, sensitive |
| This compound | Kelly | Neuroblastoma | GR50 > 1 µM | Not specified | Parental, sensitive |
| This compound | Kelly CDK12 C1039F | Neuroblastoma | GR50 ~ 100 nM | Not specified | Resistant to covalent CDK12 inhibitors, sensitive to this compound |
| BSJ-4-23 | Jurkat (Resistant) | T-cell acute lymphoblastic leukemia | > 10 µM | Not specified | Acquired resistance to this compound with G739S mutation[3] |
| BSJ-4-23 | MOLT4 (Resistant) | T-cell acute lymphoblastic leukemia | > 10 µM | Not specified | Acquired resistance to this compound with I733V mutation |
| 7f (CDK12/13 degrader) | MFM223 | Triple-Negative Breast Cancer | 47 nM | Not specified | |
| 7f (CDK12/13 degrader) | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | CDK12: 2.2 nM, CDK13: 2.1 nM |
Key Experimental Protocols
1. Western Blot for CDK12 Degradation
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
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Treatment: Treat cells with the desired concentrations of this compound or DMSO control for the indicated time (e.g., 8 hours).
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against CDK12, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
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Treatment: Add serial dilutions of this compound to the wells. Include a DMSO control.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
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Measurement: Measure luminescence using a plate reader.
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Analysis: Normalize the data to the DMSO control and calculate IC50 or GR50 values using appropriate software.
Visualizations
Caption: Mechanism of action of this compound leading to CDK12 degradation and cellular outcomes.
Caption: A workflow for troubleshooting variability in this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 8. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 9. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
strategies to minimize toxicity in BSJ-4-116 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BSJ-4-116 in in vivo studies. The information is designed to help anticipate and address challenges, with a focus on strategies to minimize potential toxicity.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly potent and selective degrader of cyclin-dependent kinase 12 (CDK12).[1][2][3] It is a Proteolysis Targeting Chimera (PROTAC) that links a ligand for CDK12 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK12.[4] The degradation of CDK12 leads to the downregulation of genes involved in the DNA Damage Response (DDR) pathway, which can induce anti-proliferative effects in cancer cells and sensitize them to other therapies like PARP inhibitors.[2][4][5][6]
2. What are the known in vivo toxicities of this compound?
Currently, there is limited publicly available in vivo toxicity data specifically for this compound. However, studies on similar CDK12/13 degraders can provide insights into potential toxicities. For instance, a study on the CDK12/13 degrader YJ9069 in immune-competent mice showed a 10% body weight loss at doses of 30 mg/kg and 50 mg/kg, but no significant changes in organ weights or tissue-modulatory effects were observed.[7] Another orally bioavailable CDK12/13 degrader, YJ1206, was reported to have an improved safety profile with minimal adverse effects in mice.[7] Researchers should, therefore, closely monitor for signs of toxicity such as weight loss, changes in behavior, and organ-specific toxicities through histopathological analysis.
3. How can I minimize potential toxicity in my in vivo studies with this compound?
Minimizing toxicity is crucial for successful in vivo studies. Here are several strategies to consider:
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Dose Optimization: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. Using the lowest effective dose can help reduce off-target effects and toxicity.
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Optimized Dosing Schedule: The catalytic nature of PROTACs may allow for less frequent dosing compared to traditional inhibitors.[8] Exploring different dosing schedules (e.g., intermittent dosing) can help minimize cumulative toxicity.
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Appropriate Vehicle Formulation: Using a well-tolerated vehicle is critical. A commonly used formulation for similar compounds for injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[3] However, it is essential to perform tolerability studies with the chosen vehicle in your animal model.
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Supportive Care: Provide supportive care to the animals, including proper hydration and nutrition, to help them tolerate the treatment better.
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Combination Therapy: When using this compound in combination with other agents, be aware of potential overlapping toxicities. It may be necessary to reduce the doses of one or both agents to improve the safety profile of the combination.[8]
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Tumor-Specific Targeting: For future applications, strategies like developing pro-PROTACs or conjugating the degrader to tumor-specific ligands can enhance tumor-specific delivery and reduce systemic toxicity.[2]
4. What is the recommended formulation for in vivo administration of this compound?
For intraperitoneal or intravenous injection, a common formulation for PROTACs like this compound is a solution containing:
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5% DMSO
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40% PEG300
-
5% Tween 80
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50% double-distilled water (ddH2O)[3]
It is crucial to prepare this formulation fresh before each use and to visually inspect for any precipitation. A small pilot study to assess the tolerability of this vehicle in your specific animal model is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant body weight loss (>15-20%) in treated animals. | - Compound toxicity. - Vehicle intolerance. - Dehydration or malnutrition. | - Reduce the dose of this compound. - Evaluate a different dosing schedule (e.g., intermittent dosing). - Conduct a vehicle-only tolerability study. - Provide supportive care (e.g., hydration fluids, supplemental nutrition). |
| Signs of distress in animals (e.g., lethargy, ruffled fur, hunched posture). | - Compound toxicity. - Pain or discomfort from the injection. | - Immediately consult with the institutional animal care and use committee (IACUC) and veterinary staff. - Consider reducing the dose or temporarily halting the treatment. - Refine the injection technique to minimize stress. |
| Precipitation of this compound in the formulation. | - Poor solubility of the compound in the chosen vehicle. - Incorrect preparation of the formulation. | - Prepare the formulation fresh before each use. - Ensure all components are fully dissolved before administration. Gentle warming and sonication may aid dissolution. - Consider optimizing the vehicle composition. |
| Lack of tumor growth inhibition at expected therapeutic doses. | - Insufficient drug exposure at the tumor site. - Development of resistance. - Suboptimal dosing schedule. | - Confirm the dose and formulation calculations. - Analyze drug levels in plasma and tumor tissue if possible. - Investigate potential resistance mechanisms.[4] - Explore a more frequent dosing schedule, being mindful of potential toxicity. |
Quantitative Data on Potential Toxicities of a Similar CDK12/13 Degrader
| Parameter | 30 mg/kg YJ9069 | 50 mg/kg YJ9069 | Vehicle Control |
| Body Weight Change | ~10% loss in males | ~10% loss in males | No significant change |
| Histopathology (Liver, Spleen, Kidney, Testes) | No tissue-modulatory effects | No tissue-modulatory effects | No abnormalities |
| Organ Weights | No significant changes | No significant changes | No significant changes |
Experimental Protocols
Protocol 1: In Vivo Tolerability and Efficacy Study of this compound in a Mouse Xenograft Model
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Animal Model: Utilize an appropriate mouse xenograft model with a tumor cell line known to be sensitive to CDK12 degradation.
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Housing and Acclimatization: House animals in accordance with institutional guidelines and allow for a minimum of one week of acclimatization before the start of the experiment.
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Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
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Preparation of this compound Formulation:
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On the day of dosing, prepare the vehicle solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).
-
Dissolve this compound in the vehicle to the desired final concentration. Ensure the solution is clear and free of precipitates.
-
-
Dosing:
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Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).
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Dosing volume should be based on the individual animal's body weight.
-
-
Monitoring:
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Measure tumor volume and body weight at least twice a week.
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Observe the animals daily for any clinical signs of toxicity (e.g., changes in appearance, behavior, activity).
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At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
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Harvest tumors and major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.
-
-
Data Analysis: Analyze tumor growth inhibition, changes in body weight, and any observed toxicities.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC, leading to the degradation of CDK12.
Caption: General experimental workflow for an in vivo efficacy and tolerability study.
Caption: A troubleshooting decision tree for managing in vivo toxicity.
References
- 1. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
Technical Support Center: Point Mutations in CDK12 Conferring Resistance to BSJ-4-116
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the selective CDK12 degrader, BSJ-4-116, due to point mutations in CDK12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3] It functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that simultaneously binds to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CDK12.[1] By degrading CDK12, this compound disrupts the transcription of genes involved in the DNA damage response (DDR), leading to anti-proliferative effects in cancer cells.[1][2][3]
Q2: My cells have developed resistance to this compound. What are the known mechanisms of resistance?
A2: The primary mechanism of acquired resistance to this compound is the emergence of specific point mutations in the kinase domain of CDK12.[1] Two specific mutations, I733V and G739S , located in the G-loop of CDK12, have been identified to confer resistance.[1]
Q3: How do the I733V and G739S mutations in CDK12 cause resistance to this compound?
A3: These mutations in the G-loop of CDK12 are thought to sterically hinder the binding of this compound to CDK12. This prevents the formation of the stable ternary complex between CDK12, this compound, and the E3 ligase CRBN, which is essential for initiating CDK12 degradation.[1] As a result, CDK12 protein levels are maintained even in the presence of the drug, allowing the cells to proliferate.
Q4: How can I determine if my resistant cells have these CDK12 mutations?
A4: You can identify these mutations by performing Sanger sequencing of the CDK12 kinase domain amplified from the genomic DNA or cDNA of your resistant cell lines.[1]
Q5: Are there any observable phenotypic changes in cells that have acquired resistance to this compound?
A5: Yes, resistant cells will exhibit a significantly higher half-maximal growth rate inhibition (GR50) value for this compound compared to the parental, sensitive cells.[4] You can determine this by performing a dose-response cell viability assay. Furthermore, western blot analysis will show that CDK12 protein levels are not reduced in resistant cells following treatment with this compound, unlike in sensitive cells.[1][4]
Troubleshooting Guides
Problem 1: Decreased or no degradation of CDK12 observed by Western Blot after this compound treatment.
Possible Cause 1: Development of Resistance Mutations.
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Troubleshooting Step: Sequence the kinase domain of CDK12 in your treated cell population to check for the presence of I733V or G739S mutations.
-
Expected Outcome: Identification of heterozygous or homozygous mutations in the resistant cell line.
Possible Cause 2: Inactive Compound.
-
Troubleshooting Step: Test the activity of your this compound stock on a sensitive, parental cell line.
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Expected Outcome: Successful degradation of CDK12 in the sensitive cell line confirms the compound is active.
Possible Cause 3: Suboptimal Western Blot Protocol.
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Troubleshooting Step: Refer to the detailed "Experimental Protocols" section below for a validated western blot procedure for CDK12. Ensure all steps, including antibody dilutions and incubation times, are followed correctly.
Problem 2: Inconsistent results in cell viability assays.
Possible Cause 1: Variation in Cell Seeding Density.
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Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. Refer to the "Cell Viability Assay" protocol for recommended seeding densities.
Possible Cause 2: Edge Effects in Multi-well Plates.
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Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Possible Cause 3: Reagent Preparation and Incubation Times.
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Troubleshooting Step: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and ensure the plate is incubated for the recommended time to stabilize the luminescent signal before reading.[1][3][5]
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on parental and resistant cell lines.
| Cell Line | Genotype | This compound GR50 (nM) |
| Jurkat | Parental (WT CDK12) | ~26 |
| Jurkat | Resistant (CDK12 G739S) | ~366 |
| MOLT4 | Parental (WT CDK12) | Not specified |
| MOLT4 | Resistant (CDK12 I733V) | Significantly increased |
Data extracted from Jiang et al., Nat Chem Biol, 2021.[4]
Experimental Protocols
Western Blotting for CDK12 Degradation
This protocol is for assessing CDK12 protein levels in response to this compound treatment.
-
Cell Lysis:
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Treat cells with the desired concentrations of this compound for 6 hours.[1][4]
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Harvest cells and wash with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Visualize bands using an ECL detection reagent and an imaging system.
-
Cell Viability Assay (Dose-Response Curve)
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the GR50 of this compound.
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Assay Procedure (CellTiter-Glo®):
-
Data Analysis:
-
Normalize the data to DMSO-treated control wells.
-
Plot the dose-response curve and calculate the GR50 value using appropriate software (e.g., GraphPad Prism).
-
NanoBRET™ Ternary Complex Assay
This assay measures the formation of the CDK12-BSJ-4-116-CRBN ternary complex in live cells.
-
Cell Transfection:
-
Assay Procedure:
-
24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand (the acceptor substrate).
-
Treat the cells with this compound or a negative control.
-
Add the Nano-Glo® Luciferase Assay Substrate (the donor substrate).
-
Measure both the donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the BRET ratio upon compound treatment indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of action of this compound and the mechanism of resistance.
Caption: Workflow for identifying and characterizing this compound resistance.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. GAPDH Loading Control Monoclonal Antibody (GA1R) (MA5-15738) [thermofisher.com]
- 3. promega.com [promega.com]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
common pitfalls to avoid when working with BSJ-4-116
Welcome to the technical support center for BSJ-4-116, a selective PROTAC® degrader of Cyclin-Dependent Kinase 12 (CDK12). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments by providing answers to frequently asked questions and troubleshooting common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of CDK12.[1][2][3] As a PROTAC, it is a bivalent molecule that links a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to a ligand for CDK12.[1] This proximity induces the ubiquitination of CDK12, marking it for degradation by the proteasome. The selective degradation of CDK12 leads to the downregulation of DNA Damage Response (DDR) genes through premature cleavage and polyadenylation, exhibiting antiproliferative effects in cancer cells.[1][2][4][5][6][7]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used as a tool compound in cancer research to study the biological functions of CDK12.[5][7] Key applications include:
-
Investigating the role of CDK12 in regulating the transcription of DDR genes.[2][5][6]
-
Inducing antiproliferative effects in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL).[1][3][4][8]
-
Use in combination with other therapies, such as PARP inhibitors (e.g., olaparib), to achieve synergistic anticancer effects.[1][5][7]
-
Studying mechanisms of resistance to targeted therapies, as it has shown efficacy in cell lines resistant to covalent CDK12 inhibitors.[2][5][6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a solid. It is soluble in DMSO, with a maximum concentration of 100 mM.[3][4] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.[3][9] One vendor suggests that at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it should be used within one month.[1] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[4]
Q4: What is the recommended working concentration for cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell line and experimental endpoint. However, published studies provide a starting point. For example, a concentration of 50 nM has been effectively used to decrease CDK12 protein levels in Jurkat and MOLT-4 cells over 6-24 hours.[1] For antiproliferative assays lasting 72 hours, a concentration range of 10 nM to 10,000 nM has been explored.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or No Compound Activity | Improper Storage/Handling: Compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure storage at -20°C or -80°C as recommended.[1][3] |
| Poor Solubility: Compound did not fully dissolve, leading to a lower effective concentration. | Ensure complete dissolution in fresh, high-quality DMSO.[4] Briefly vortex and visually inspect for any precipitate before adding to media. Note that moisture-absorbing DMSO can reduce solubility.[4] | |
| Cell Line Resistance: The target cells may have intrinsic or acquired resistance. | Consider sequencing the CDK12 gene in your cell line to check for mutations that may confer resistance.[1][2][5] Test the compound in a sensitive, control cell line (e.g., Jurkat) to confirm activity. | |
| CRBN E3 Ligase Not Expressed: The PROTAC mechanism of this compound is dependent on the presence of the Cereblon (CRBN) E3 ligase. | Confirm CRBN expression in your cell line via Western blot or qPCR. CRBN-null cells can serve as a negative control, as this compound will be inactive.[7] | |
| Inconsistent Results Between Experiments | Variability in Stock Solution: Inconsistent pipetting or incomplete dissolution. | Prepare a large, single batch of stock solution and aliquot for consistency across multiple experiments. Always ensure the solution is homogenous before use. |
| Variability in Cell Culture: Differences in cell passage number, confluency, or health. | Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. | |
| Unexpected Off-Target Effects | High Compound Concentration: Using concentrations significantly above the effective range can lead to non-specific effects. | Perform a dose-response experiment to identify the lowest effective concentration. While this compound is highly selective for CDK12 degradation over CDK13, using excessive concentrations may engage other targets.[3][7] |
| CRBN-Independent Effects: At high concentrations, some effects might not be related to CDK12 degradation. | Include proper controls, such as the inactive diastereomer this compound-NC, to differentiate between on-target and off-target effects.[7] Pre-treatment with a CRBN ligand (like thalidomide) or a proteasome inhibitor can also help confirm that the observed phenotype is due to CRBN-mediated proteasomal degradation.[7] |
Data and Protocols
Technical Data Summary
The following table summarizes the key technical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 837.39 g/mol | [3][9] |
| Formula | C₄₀H₄₉ClN₈O₈S | [3][9] |
| CAS Number | 2519823-34-6 | [9] |
| IC₅₀ | 6 nM | [1][2][6] |
| Purity | ≥98% (HPLC) | [3][9] |
Solubility and Stock Solution Preparation
| Solvent | Maximum Concentration | Preparation Notes | Reference |
| DMSO | 100 mM (83.74 mg/mL) | Use fresh, high-quality DMSO. For a 10 mM stock, add 1.19 mL of DMSO to 10 mg of this compound. | [4][9] |
| In Vivo Formulations | Varies | For in vivo use, formulations with PEG300, Tween80, and ddH₂O, or with corn oil, have been suggested. The mixed solution should be used immediately. | [4] |
Experimental Protocol: Western Blot for CDK12 Degradation
This protocol is a general guideline for assessing CDK12 degradation in a cell line (e.g., Jurkat T-ALL cells).
-
Cell Seeding: Plate Jurkat cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment:
-
Treat cells with 50 nM this compound.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
(Optional) Include a negative control compound like this compound-NC at the same concentration.
-
(Optional) To confirm the degradation mechanism, pre-treat cells for 1-2 hours with a proteasome inhibitor (e.g., Carfilzomib) or a CRBN ligand (e.g., Thalidomide) before adding this compound.[7]
-
-
Incubation: Incubate cells for a time course (e.g., 2, 4, 8, and 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CDK12 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system. A significant decrease in the CDK12 band intensity in the this compound treated sample compared to the vehicle control indicates successful degradation.
Visualized Mechanisms and Workflows
Caption: Mechanism of action for this compound as a CDK12-targeting PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]
- 7. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (7528) by Tocris, Part of Bio-Techne [bio-techne.com]
Validation & Comparative
Validating the Selective Degradation of CDK12 by BSJ-4-116: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of cyclin-dependent kinase 12 (CDK12) has emerged as a promising therapeutic strategy in oncology, particularly for cancers reliant on DNA damage response (DDR) pathways. BSJ-4-116 is a potent and selective CDK12 degrader that has demonstrated significant anti-proliferative effects. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, to validate its selective activity.
Performance Comparison of CDK12-Targeted Compounds
The following tables summarize the quantitative performance of this compound against a CDK12 inhibitor (THZ531) and a dual CDK12/13 degrader (Compound 7f). This data highlights the selectivity and efficacy of this compound in degrading CDK12.
| Compound | Target(s) | Type | IC50 (nM) | DC50 (nM) | Cell Line | Key Findings |
| This compound | CDK12 | Degrader (PROTAC) | 6 [1][2][3] | ~50 (for 4-fold degradation) [4] | Jurkat [4] | Highly selective for CDK12 degradation; minimal effect on CDK13. [4] |
| THZ531 | CDK12/13 | Covalent Inhibitor | - | - | Jurkat[4] | Inhibits CDK12 and CDK13 activity; does not induce degradation.[4] |
| Compound 7f | CDK12/13 | Degrader (PROTAC) | - | CDK12: 2.2, CDK13: 2.1[5][6] | MDA-MB-231[5][6] | Potent dual degrader of both CDK12 and CDK13.[5][6] |
Table 1: Comparison of In Vitro Potency and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) of this compound with THZ531 and Compound 7f.
| Experiment | Compound | Concentration | Treatment Time | Key Results |
| Quantitative Proteomics | This compound | 50 nM | 8 hours | CDK12 was the only kinase significantly degraded (4-fold reduction). [4] |
| 3' Poly(A) Sequencing | This compound | 50 nM | 8 hours | Downregulation of DDR genes through premature cleavage and polyadenylation (PCPA).[4] |
| 3' Poly(A) Sequencing | THZ531 | 250 nM | 8 hours | Similar downregulation of DDR genes as this compound.[4] |
| Quantitative Proteomics | Compound 7f | 500 nM | 5 hours | Significant degradation of CDK12, CDK13, and their partner protein CCNK. [5][6] |
Table 2: Summary of Proteomic and Transcriptomic Effects. This table outlines the impact of this compound and comparator compounds on the proteome and transcriptome, highlighting the selective degradation of CDK12 by this compound.
Experimental Validation Workflow
The following diagram illustrates a typical workflow for validating the selective degradation of a target protein by a PROTAC degrader like this compound.
Caption: Experimental workflow for validating a selective protein degrader.
CDK12 Signaling Pathway and Mechanism of Action of this compound
CDK12, in complex with Cyclin K, plays a crucial role in regulating gene transcription, particularly of genes involved in the DNA damage response (DDR). It does so by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation. This compound, a PROTAC (PROteolysis TArgeting Chimera), selectively brings CDK12 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK12. This targeted degradation impairs the transcription of DDR genes, rendering cancer cells more vulnerable to DNA damaging agents.
Caption: Mechanism of selective CDK12 degradation by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below. For complete protocols, please refer to the original publications.
Western Blotting for CDK12 Degradation
-
Cell Lysis: Cells treated with this compound, THZ531, or a negative control (BSJ-4-116NC) are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against CDK12, CDK13, and a loading control (e.g., GAPDH, α-tubulin). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics
-
Sample Preparation: Jurkat cells are treated with this compound (50 nM) or DMSO for 8 hours. Cells are harvested, lysed, and proteins are digested with trypsin.
-
TMT Labeling: Peptides are labeled with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Raw data is processed to identify and quantify proteins. Protein abundance changes between treated and control samples are calculated to determine which proteins are significantly degraded.
3' Poly(A) Sequencing
-
RNA Extraction: Total RNA is extracted from Jurkat cells treated with this compound (50 nM), THZ531 (250 nM), or their respective controls for 8 hours.[6]
-
Library Preparation: An oligo(dT) primer is used to selectively reverse transcribe polyadenylated RNA. The resulting cDNA is then used to prepare sequencing libraries.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome to quantify gene expression levels. Changes in gene expression and the usage of polyadenylation sites are analyzed to identify genes affected by the treatments. This analysis can reveal premature cleavage and polyadenylation (PCPA) events.[4]
This guide provides a foundational understanding of the validation process for the selective CDK12 degrader, this compound. The presented data and protocols offer a framework for researchers to evaluate its performance and potential as a therapeutic agent.
References
- 1. PolyASite - Exploring 3' end processing [polyasite.unibas.ch]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the Synergistic Effects of BSJ-4-116 with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of BSJ-4-116, a selective CDK12 degrader, when used in combination with other cancer therapies. The information presented is based on preclinical data and is intended to inform further research and drug development efforts.
Executive Summary
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcription for genes involved in the DNA Damage Response (DDR). By degrading CDK12, this compound disrupts the expression of critical DDR proteins, creating a synthetic lethal vulnerability that can be exploited by other cancer therapies, particularly PARP inhibitors. Preclinical studies have demonstrated a strong synergistic interaction between this compound and the PARP inhibitor Olaparib in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. This guide will delve into the experimental data supporting this synergy, the underlying mechanism of action, and detailed protocols for key experiments.
Mechanism of Action: Synergistic Targeting of the DNA Damage Response
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets CDK12 for degradation via the Cereblon (CRBN) E3 ubiquitin ligase.[1] The degradation of CDK12 leads to premature cleavage and polyadenylation of messenger RNA (mRNA) transcripts of several key DDR genes.[1][2] This results in a significant downregulation of their protein expression, impairing the cell's ability to repair DNA damage.
This "BRCAness" phenotype induced by this compound sensitizes cancer cells to inhibitors of Poly (ADP-ribose) polymerase (PARP), such as Olaparib. PARP inhibitors are particularly effective in tumors with pre-existing defects in homologous recombination repair (HRR), a major DNA repair pathway. By downregulating the expression of HRR genes, this compound effectively creates an HRR-deficient state, rendering cancer cells highly susceptible to PARP inhibition. This synergistic relationship has been robustly demonstrated in preclinical models.[1]
Caption: Signaling pathway of this compound and Olaparib synergy.
Quantitative Data Summary
The synergistic effects of this compound in combination with Olaparib have been quantified in T-ALL cell lines. The following tables summarize the key findings.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Compound | GR50 (nM) |
| Jurkat (WT) | This compound | ~50 |
| Jurkat (CRBN-/-) | This compound | >1000 |
| MOLT4 (WT) | This compound | ~50 |
| MOLT4 (CRBN-/-) | This compound | >1000 |
Data extracted from studies demonstrating the antiproliferative effects of this compound. The GR50 values indicate a CRBN-dependent activity.
Table 2: Synergistic Interaction of this compound and Olaparib
| Cell Line | Combination | Synergy Assessment | Result |
| Jurkat (WT) | This compound + Olaparib | Bliss Independence Model | Strong Synergy (Excess over Bliss > 0)[1] |
| MOLT4 (WT) | This compound + Olaparib | Bliss Independence Model | Strong Synergy (Excess over Bliss > 0)[1] |
| Jurkat (CRBN-/-) | This compound + Olaparib | Bliss Independence Model | No Synergy[1] |
| MOLT4 (CRBN-/-) | This compound + Olaparib | Bliss Independence Model | No Synergy |
The Bliss independence model is used to determine if the combined effect of two drugs is greater than the sum of their individual effects. A positive "Excess over Bliss" score indicates synergy.
Table 3: Selectivity of this compound-mediated Protein Degradation
| Protein | Fold Change in Abundance (this compound vs. DMSO) |
| CDK12 | ~4-fold decrease [1] |
| CDK13 | No significant change[1] |
| Other Kinases | No significant degradation observed in a panel of 468 kinases[1] |
Quantitative mass spectrometry-based proteomics in Jurkat cells treated with 50 nM this compound for 8 hours demonstrated high selectivity for CDK12 degradation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
1. Cell Viability and Growth Rate (GR) Inhibition Assay
-
Cell Lines: Jurkat and MOLT4 (both wild-type and CRBN knockout).
-
Seeding Density: Cells are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, Olaparib, or the combination of both drugs for 72 hours. A DMSO control is included.
-
Cell Viability Measurement: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega).
-
Data Analysis: The luminescence readings are normalized to the DMSO-treated control cells. The GR50 values are calculated using a non-linear regression model.
2. Synergy Analysis using the Bliss Independence Model
-
Experimental Setup: A dose-response matrix is generated with varying concentrations of this compound and Olaparib.
-
Data Collection: Cell viability is measured for each combination of concentrations after a 72-hour incubation.
-
Calculation of Predicted Bliss Additivity: The predicted additive effect (C) is calculated using the formula: C = A + B - (A * B), where A and B are the fractional inhibitions of cell growth by drug A and drug B alone, respectively.
-
Determination of Excess over Bliss: The experimentally observed inhibition for the combination is compared to the predicted Bliss additivity. A positive difference indicates synergy.
-
Visualization: The results are often visualized as a 3D synergy plot or a 2D contour plot, where peaks or colored regions represent areas of strong synergy.
Caption: Workflow for assessing drug synergy.
3. Quantitative Proteomics
-
Sample Preparation: Jurkat cells are treated with 50 nM this compound or DMSO for 8 hours. Cells are harvested, lysed, and proteins are digested into peptides.
-
TMT Labeling: Peptides from different treatment groups are labeled with tandem mass tags (TMT) for multiplexed analysis.
-
Mass Spectrometry: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins across different samples is quantified based on the TMT reporter ion intensities. Statistical analysis is performed to identify proteins with significant changes in abundance.
Conclusion and Future Directions
The selective CDK12 degrader this compound demonstrates a clear and potent synergistic effect with the PARP inhibitor Olaparib in preclinical models of T-ALL. This synergy is mechanistically driven by the this compound-induced downregulation of DDR genes, leading to a synthetic lethal interaction with PARP inhibition.
Future research should focus on:
-
Expanding the evaluation of this combination therapy to other cancer types with potential vulnerabilities in the DNA damage response pathway.
-
In vivo studies to confirm the efficacy and safety of the this compound and Olaparib combination in animal models.
-
Identification of biomarkers to predict which patients are most likely to respond to this combination therapy.
This guide provides a solid foundation for researchers to build upon as they explore the therapeutic potential of this compound in combination with other cancer treatments. The provided data and protocols should facilitate the design of further experiments to validate and extend these promising findings.
References
Unveiling the Downstream Consequences of BSJ-4-116: A Comparative Analysis of DDR Gene Expression
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of BSJ-4-116's performance against an alternative, supported by experimental data. We delve into the downstream effects on DNA Damage Response (DDR) gene expression, offering detailed methodologies and visual representations of the underlying molecular mechanisms and experimental procedures.
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcription for a subset of genes, many of which are critically involved in the DNA Damage Response (DDR) pathway.[1][2] Its mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to CDK12, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This degradation results in the premature cleavage and polyadenylation (PCPA) of transcripts of long genes, a characteristic feature of many DDR genes, ultimately leading to their downregulation.[1][2]
This guide compares the effects of this compound with THZ531, a well-characterized covalent inhibitor of CDK12, on DDR gene expression. While both compounds target CDK12, their distinct mechanisms—degradation versus inhibition—may lead to different downstream biological consequences.
Comparative Performance Data
The following table summarizes the quantitative effects of this compound and its comparator, THZ531, on CDK12 protein levels and the expression of key DDR genes in Jurkat cells.
| Target/Gene | This compound (50 nM, 8h) | THZ531 (250 nM, 8h) | Primary Mechanism |
| CDK12 Protein | ~4-fold degradation[2] | No degradation | Protein Degradation |
| DDR Genes | Downregulation via PCPA[1][2] | Downregulation via inhibition[2] | Transcriptional Regulation |
| (e.g., BRCA1, ATR, FANCF) |
Quantitative data for specific DDR gene expression as log2 fold changes from 3' poly(A) sequencing has been visualized in scatter plots in the cited literature, showing a correlation between the effects of this compound and THZ531, with this compound generally inducing a more pronounced effect on a subset of genes.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Jurkat cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experimental purposes, cells were seeded at a density of 0.5 x 10^6 cells/mL. This compound was dissolved in DMSO and added to the cell culture at a final concentration of 50 nM. As a comparator, THZ531 was used at a final concentration of 250 nM. A DMSO-only control was run in parallel. Cells were incubated for 8 hours before harvesting for subsequent analysis.[2]
Quantitative Proteomics for CDK12 Degradation
-
Cell Lysis: After treatment, Jurkat cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Sample Preparation: Equal amounts of protein from each condition were subjected to in-solution trypsin digestion.
-
Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of CDK12 peptides in the this compound treated sample was compared to the DMSO control to quantify the extent of protein degradation.[2]
3' poly(A) Sequencing for DDR Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from treated and control Jurkat cells using TRIzol reagent according to the manufacturer's protocol.
-
Library Preparation: 3' poly(A) sequencing libraries were prepared using a commercially available kit. This typically involves mRNA enrichment using oligo(dT) beads, followed by fragmentation, first-strand cDNA synthesis with an oligo(dT) primer containing a unique molecular identifier (UMI), second-strand synthesis, and adapter ligation.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads were aligned to the human reference genome. The number of reads mapping to the 3' end of each gene was quantified. Differential gene expression analysis was performed to identify genes with significant changes in expression between this compound or THZ531 treated cells and the DMSO control. Analysis of premature cleavage and polyadenylation was conducted by examining the distribution of reads along the gene body.[2]
Western Blotting for Protein Expression Analysis
-
Protein Extraction and Quantification: As described in the quantitative proteomics protocol.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for CDK12. A secondary antibody conjugated to horseradish peroxidase was used for detection.
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified using densitometry software.[3]
Visualizing the Molecular Landscape
The following diagrams illustrate the experimental workflow and the underlying signaling pathway affected by this compound.
References
comparative analysis of BSJ-4-116's activity in different cancer models
A detailed analysis of the selective CDK12 degrader, BSJ-4-116, showcases its potent anti-cancer activity in various cancer models, outperforming conventional inhibitors and demonstrating significant synergy with existing therapies. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols to aid researchers in drug development.
This compound is a highly potent and selective proteolysis-targeting chimera (PROTAC) that specifically degrades cyclin-dependent kinase 12 (CDK12).[1][2] Its mechanism of action involves the downregulation of genes critical for the DNA Damage Response (DDR), leading to potent antiproliferative effects in cancer cells.[1][2] This guide presents a comparative analysis of this compound's activity in T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and its potential application in triple-negative breast cancer (TNBC).
Performance in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
In T-ALL cell lines, Jurkat and MOLT4, this compound demonstrates superior or comparable growth inhibition to the established CDK12 inhibitor, THZ531.[3] The 72-hour growth rate inhibition (GR50) assays reveal the high potency of this compound in these models.[3]
| Cell Line | Compound | GR50 (nM) |
| Jurkat (WT) | This compound | ~50 |
| Jurkat (WT) | THZ531 | ~100 |
| MOLT4 (WT) | This compound | ~50 |
| MOLT4 (WT) | THZ531 | ~50 |
| Data sourced from dose-response curves presented in Jiang et al., Nat Chem Biol, 2021.[3][4] |
Furthermore, this compound exhibits a strong synergistic interaction with the PARP inhibitor, Olaparib, in both Jurkat and MOLT4 cells.[3] This synergy, demonstrated by a positive Bliss score, suggests a promising combination therapy strategy for T-ALL.[3][4]
Activity in Neuroblastoma
This compound has shown significant antiproliferative effects in the Kelly neuroblastoma cell line.[1] Notably, it overcomes resistance mediated by the CDK12 C1039F mutation, a known mechanism of resistance to some CDK12 inhibitors.[1] In fact, this compound and a related degrader, BSJ-4-23, exhibited improved GR50 values in Kelly cells expressing the CDK12 C1039F mutation compared to the parental cell line.[1][3]
| Cell Line | Compound | Relative Antiproliferative Activity (GR50) |
| Kelly (Parental) | THZ531 | Less Potent |
| Kelly (CDK12 C1039F) | THZ531 | Resistant |
| Kelly (Parental) | This compound | Potent |
| Kelly (CDK12 C1039F) | This compound | More Potent |
| Kelly (Parental) | BSJ-4-23 | Potent |
| Kelly (CDK12 C1039F) | BSJ-4-23 | More Potent |
| Qualitative comparison based on data from Jiang et al., Nat Chem Biol, 2021.[3][4] |
Potential in Triple-Negative Breast Cancer (TNBC)
While direct quantitative data for this compound in TNBC cell lines is emerging, the known sensitivity of TNBC to CDK12 inhibition suggests its potential as a therapeutic agent in this cancer type.[5] The reliance of TNBC cells on a functional DNA damage response makes them theoretically susceptible to CDK12 degradation by this compound. Further studies are warranted to establish the efficacy of this compound in TNBC models such as MDA-MB-231 and HCC1806.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the targeted degradation of CDK12, which in turn disrupts the transcription of key DNA damage response genes. This leads to an accumulation of DNA damage and ultimately, cancer cell death.
Caption: Mechanism of this compound induced CDK12 degradation and apoptosis.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in cancer cell lines.
Caption: Workflow for assessing this compound's anti-cancer activity.
Experimental Protocols
Cell Viability Assay (Growth Rate Inhibition - GR Assay)
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, MOLT4) in 96-well plates at an appropriate density to ensure logarithmic growth during the assay.
-
Compound Preparation: Prepare serial dilutions of this compound, THZ531, and a negative control (this compound-NC) in the appropriate cell culture medium.
-
Treatment: Treat the cells with the prepared compounds for 72 hours. Include a DMSO-treated control.
-
Viability Measurement: After 72 hours, assess cell viability using a suitable reagent such as AlamarBlue.[6][7][8][9] Add 10% (v/v) of AlamarBlue reagent to each well and incubate for 2-4 hours at 37°C. Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the growth rate inhibition (GR) values to determine the GR50 for each compound.[3]
Western Blot for CDK12 Degradation
-
Cell Lysis: Treat cells (e.g., Jurkat) with this compound at various concentrations (e.g., 50 nM) and for different durations (e.g., 6-24 hours).[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK12 overnight at 4°C.[10][11] Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Combination Therapy Synergy Analysis
-
Experimental Setup: Treat cancer cells with a matrix of concentrations of this compound and a second drug (e.g., Olaparib).
-
Viability Assessment: After 72 hours, measure cell viability as described above.
-
Synergy Calculation: Calculate the synergy between the two drugs using the Bliss independence model.[3] An excess over Bliss score greater than 0 indicates a synergistic interaction.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]
- 3. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the On-Target Effects of BSJ-4-116: A Comparison with Genetic Controls
A detailed guide for researchers on confirming the specific cellular impact of the selective CDK12 degrader, BSJ-4-116.
In the rapidly evolving field of targeted protein degradation, rigorously validating the on-target effects of novel compounds is paramount. This guide provides a comprehensive comparison of this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 12 (CDK12), against established genetic control methodologies. The data and protocols presented herein offer researchers a framework for designing and interpreting experiments to confidently attribute the phenotypic effects of this compound to the degradation of its intended target.
This compound operates by inducing the proximity of CDK12 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK12.[1][2] This targeted degradation of CDK12 has significant downstream consequences, primarily impacting the transcription of genes involved in the DNA Damage Response (DDR), ultimately leading to anti-proliferative effects in cancer cells.[1][3][4]
Comparative Analysis of this compound Efficacy and Specificity
The on-target activity of this compound is best demonstrated through direct comparison with genetic and chemical controls. The following tables summarize key quantitative data from studies validating this compound.
Table 1: Cellular Potency of this compound vs. Controls
| Compound/Control | Cell Lines | Assay Duration | IC50 / GR50 | Key Finding |
| This compound | Jurkat, MOLT-4 | 72 hours | IC50: 6 nM[2][4] | Potent anti-proliferative activity. |
| This compound-NC | Jurkat, MOLT-4 | 72 hours | Inactive | Demonstrates the necessity of the active chemical moiety for the observed effect.[1] |
| THZ531 (CDK12 Inhibitor) | Jurkat | 72 hours | - | Used as a comparator for phenotypic effects like cell cycle arrest.[1] |
| This compound in CRBN-/- cells | Jurkat, MOLT-4 | 72 hours | No effect | Confirms that the anti-proliferative activity is dependent on the CRBN E3 ligase.[1] |
| This compound in CDK12 C1039F cells | Kelly | 72 hours | Improved GR50 vs. parental | Overcomes resistance to covalent inhibitors, highlighting the different mechanism of action.[1][2] |
Table 2: Specificity of CDK12 Degradation
| Experiment | Cell Line | Treatment | Time Point | Result | Validation Principle |
| Quantitative Proteomics | Jurkat | 50 nM this compound | 8 hours | Selective 4-fold degradation of CDK12.[1] | Unbiased confirmation of target specificity across the proteome. |
| Western Blot | Jurkat | 50 nM this compound | 6 hours | CDK12 degraded; CDK13 and Cyclin K levels unaffected.[1] | Direct visualization of target-specific degradation versus closely related proteins. |
| Western Blot | Jurkat | 50 nM this compound + Proteasome Inhibitor (Carfilzomib) | 6 hours | CDK12 degradation rescued.[1] | Confirms degradation occurs via the proteasome. |
| Western Blot | CRBN-/- Jurkat | 50 nM this compound | 6 hours | No CDK12 degradation.[1] | Genetic knockout of the E3 ligase component prevents degradation. |
| NanoBRET Ternary Complex Assay | Live Cells | This compound | - | Robust ternary complex formation between CDK12 and CRBN.[1] | Direct evidence of the PROTAC-induced proximity. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a clear understanding of this compound's mechanism and its validation.
References
A Comparative Guide: The Selective CDK12 Degrader BSJ-4-116 Versus Dual CDK12/13 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective CDK12 degrader, BSJ-4-116, and dual CDK12/13 degraders, focusing on their mechanisms of action, cellular activities, and selectivity. The information herein is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their discovery and development programs.
Introduction
Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are key regulators of transcriptional elongation and are implicated in the DNA damage response (DDR). Their roles in cancer have made them attractive therapeutic targets. While initial efforts focused on kinase inhibitors, a new class of molecules, proteolysis-targeting chimeras (PROTACs), has emerged to induce the degradation of these kinases. This guide compares the first selective CDK12 degrader, this compound, with a prominent dual CDK12/13 degrader, compound '7f'.
Mechanism of Action: PROTAC-Mediated Degradation
Both this compound and dual CDK12/13 degraders are PROTACs that function by hijacking the ubiquitin-proteasome system. They are heterobifunctional molecules that simultaneously bind to the target kinase (CDK12 or CDK12/13) and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity leads to the ubiquitination of the target kinase and its subsequent degradation by the proteasome.
Head-to-Head Comparison: this compound vs. Dual CDK12/13 Degrader (Compound 7f)
The primary distinction between this compound and dual CDK12/13 degraders lies in their selectivity. This compound was rationally designed for the selective degradation of CDK12, while compounds like '7f' were developed to degrade both CDK12 and CDK13.[1][2] This difference in selectivity has implications for their biological effects and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the dual CDK12/13 degrader '7f' from published studies. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies.
Table 1: Degradation Potency (DC50)
| Compound | Target(s) | DC50 (CDK12) | DC50 (CDK13) | Cell Line | Reference |
| This compound | CDK12 | Not explicitly reported as DC50, but potent degradation at 50 nM | Minimally affected | Jurkat | [1] |
| Compound 7f | CDK12/13 | 2.2 nM | 2.1 nM | MDA-MB-231 | [2][3] |
Table 2: Antiproliferative Activity (IC50)
| Compound | IC50 | Cell Line | Reference |
| This compound | 6 nM (in vitro kinase assay) | Not applicable | [4] |
| Compound 7f | 47 nM | MFM223 | [2][5] |
| Compound 7f | 197.9 nM | MDA-MB-436 | [3] |
Selectivity Profile
Proteome-wide analysis is crucial for determining the selectivity of degraders.
-
This compound : Quantitative proteomics in Jurkat cells treated with 50 nM this compound for 8 hours revealed that CDK12 was the only kinase significantly degraded.[1] This highlights the remarkable selectivity of this compound for CDK12 over other kinases, including the highly homologous CDK13.[1]
-
Dual CDK12/13 Degrader (Compound 7f) : Global proteomic profiling in MFM223 cells treated with 500 nM of compound 7f for 5 hours demonstrated that CDK12 and CDK13 were among the most significantly degraded proteins, confirming its dual-target profile.[2]
Impact on DNA Damage Response (DDR) Genes
Both selective CDK12 degradation and dual CDK12/13 degradation lead to the downregulation of DDR genes.[1][2] This is a key mechanism contributing to their anticancer activity, as it can induce synthetic lethality in combination with PARP inhibitors in certain cancer contexts.[1]
-
This compound : Treatment with this compound downregulates DDR genes through premature cleavage and polyadenylation (PCPA).[1] This effect sensitizes T-cell acute lymphoblastic leukemia (T-ALL) cells to PARP inhibitors like Olaparib.[1]
-
Dual CDK12/13 Degrader (Compound 7f) : Compound 7f also suppresses the expression of core DDR genes in a time- and dose-dependent manner.[2] This activity is believed to contribute to its potent inhibition of cell growth in triple-negative breast cancer (TNBC) cell lines.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these degraders.
Quantitative Proteomics by Mass Spectrometry
This protocol provides a general workflow for assessing the selectivity of a degrader.
-
Cell Culture and Treatment : Jurkat cells (for this compound) or MFM223 cells (for compound 7f) are cultured to ~80% confluency. Cells are then treated with the degrader (e.g., 50 nM this compound for 8 hours) or a vehicle control (DMSO).
-
Cell Lysis and Protein Extraction : After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion : Proteins are reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling : Peptides from different samples (e.g., degrader-treated and DMSO-treated) are labeled with isobaric TMT reagents.
-
LC-MS/MS Analysis : The labeled peptides are pooled, fractionated by liquid chromatography, and analyzed by tandem mass spectrometry.
-
Data Analysis : The resulting spectra are used to identify and quantify proteins. The relative abundance of each protein in the degrader-treated sample is compared to the control to identify significantly degraded proteins.
NanoBRET™ Ternary Complex Assay
This assay is used to measure the formation of the ternary complex (Target-PROTAC-E3 ligase) in live cells.
-
Cell Preparation : HEK293 cells are co-transfected with plasmids encoding the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (the energy acceptor).
-
Plating : Transfected cells are seeded into a 96-well plate.
-
Labeling : The HaloTag® is labeled with a fluorescent ligand.
-
Treatment : Cells are treated with the degrader at various concentrations.
-
Signal Detection : The NanoBRET™ signal is measured using a plate reader capable of detecting both the donor and acceptor signals. An increase in the BRET signal indicates the formation of the ternary complex.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the degrader or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading : The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
Conclusion
Both the selective CDK12 degrader this compound and dual CDK12/13 degraders represent promising therapeutic strategies. The choice between a selective and a dual degrader will likely depend on the specific cancer context and the desired biological outcome.
-
This compound offers high selectivity for CDK12, which may translate to a more defined mechanism of action and potentially a better safety profile by avoiding off-target effects related to CDK13 degradation. Its demonstrated synergy with PARP inhibitors makes it a strong candidate for combination therapies in specific cancer types.[1]
-
Dual CDK12/13 degraders like compound '7f' provide the opportunity to target two related kinases simultaneously. Given that CDK12 and CDK13 have both distinct and overlapping functions, a dual-targeting approach may offer a broader and more potent antitumor effect in certain malignancies.[2]
Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential and optimal applications for both selective CDK12 and dual CDK12/13 degraders. This guide provides a foundational comparison to aid researchers in navigating this exciting area of drug discovery.
References
- 1. researchhub.com [researchhub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of BSJ-4-116 in Preclinical Models: A Comparative Guide
The development of targeted protein degraders represents a significant advancement in oncology research. Among these, BSJ-4-116, a selective degrader of Cyclin-Dependent Kinase 12 (CDK12), has shown promise in preclinical settings. This guide provides a comparative analysis of this compound, evaluating its therapeutic index through available preclinical data and comparing its performance against alternative therapeutic strategies.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of CDK12.[1][2][3] CDK12 is a key regulator of transcription for genes involved in the DNA damage response (DDR).[4][5][6] By degrading CDK12, this compound disrupts the DDR pathway, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[3][4][5][6] It is a highly potent and selective molecule, demonstrating an IC50 of 6 nM in in vitro kinase assays.[2][5]
Comparative In Vitro Efficacy
This compound has been evaluated against other CDK12 inhibitors, such as THZ531, and in combination with the PARP inhibitor olaparib. The following tables summarize the comparative in vitro efficacy data.
Table 1: Comparative Growth Rate Inhibition (GR50) in T-ALL Cell Lines
| Cell Line | Compound | GR50 (nM) |
| Jurkat | This compound | 2.8 |
| Jurkat | THZ531 | 5.4 |
| MOLT4 | This compound | 2.1 |
| MOLT4 | THZ531 | 3.7 |
Source: Data adapted from preclinical studies.[4]
Table 2: Synergistic Effects of this compound with Olaparib in T-ALL Cell Lines
| Cell Line | Combination | Synergy Score (Bliss) |
| Jurkat | This compound + Olaparib | 15.2 |
| MOLT4 | This compound + Olaparib | 18.5 |
A higher Bliss synergy score indicates a stronger synergistic interaction. Source: Data adapted from preclinical studies.[4]
Therapeutic Index Evaluation in Preclinical Models
A crucial aspect of drug development is determining the therapeutic index, the ratio between the toxic dose and the therapeutic dose. While extensive in vivo data for this compound is still emerging, some studies have noted challenges in establishing a therapeutic window due to its high potency. One study mentioned that the high potency of this compound "precluded the faithful evaluation of a potential therapeutic window" in their models.[1] A 2024 publication noted that "no preclinical studies have been reported for this compound".[7] This highlights the need for further in vivo studies to determine the maximum tolerated dose (MTD) and assess the therapeutic index in various preclinical cancer models.
Comparison with an Alternative CDK12/13 Degrader
Recently, a novel dual CDK12/13 degrader, compound 7f, has been developed and shows promise in preclinical models of triple-negative breast cancer.
Table 3: In Vitro Potency of a Dual CDK12/13 Degrader (Compound 7f)
| Cell Line | Compound | DC50 (nM) - CDK12 | DC50 (nM) - CDK13 | IC50 (nM) |
| MDA-MB-231 | 7f | 2.2 | 2.1 | - |
| MFM223 | 7f | - | - | 47 |
DC50 represents the concentration for 50% degradation of the target protein. IC50 is the half-maximal inhibitory concentration for cell proliferation. Source: Data adapted from preclinical studies.[8]
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Lines and Culture
Jurkat and MOLT4 T-ALL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MDA-MB-231 and MFM223 breast cancer cell lines were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. All cells were grown at 37°C in a humidified atmosphere with 5% CO2.
Growth Rate Inhibition (GR) Assays
Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or THZ531 for 72 hours.[4] Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay. GR values were calculated based on the comparison of cell proliferation in treated versus untreated wells.
Synergy Assays
T-ALL cells were treated with a matrix of concentrations of this compound and olaparib.[4] Cell viability was measured after 72 hours. The degree of synergy was quantified using the Bliss independence model.
Western Blotting for Protein Degradation
Cells were treated with the indicated compounds for specified durations. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against CDK12, CDK13, and a loading control (e.g., β-actin or vinculin).
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway of CDK12 and a typical experimental workflow.
Caption: Mechanism of action of this compound in degrading CDK12.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for BSJ-4-116
For Immediate Implementation by Laboratory Personnel
The responsible disposal of the selective CDK12 degrader, BSJ-4-116, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and promote a culture of safety.
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of CDK12 with an IC50 of 6 nM.[1] It is a complex organic molecule often supplied as a solid or in a DMSO solution.[1][2][3] Due to its biological activity and chemical nature, it must be treated as hazardous chemical waste.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 837.39 g/mol | |
| Formula | C₄₀H₄₉ClN₈O₈S | [3] |
| CAS Number | 2519823-34-6 | [1][3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble to 100 mM in DMSO | [2][3] |
| Storage Temperature | -20°C | [1][3] |
| Appearance | Solid | [1] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials. This procedure is based on general best practices for hazardous chemical waste management in a laboratory setting.[4][5][6]
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Designated and labeled hazardous waste container (compatible with the waste type, e.g., glass or polyethylene for DMSO solutions).
-
Secondary containment for the waste container.
-
Hazardous waste labels.
-
Spill kit for chemical spills.
Procedure:
Step 1: Waste Identification and Segregation 1.1. Identify all waste streams containing this compound. This includes:
- Unused or expired solid this compound.
- Solutions of this compound (e.g., in DMSO).
- Contaminated labware (e.g., pipette tips, tubes, flasks).
- Contaminated PPE (e.g., gloves). 1.2. Segregate this compound waste from other laboratory waste types at the point of generation. 1.3. Do not mix this compound waste with incompatible chemicals. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[5]
Step 2: Waste Collection and Storage 2.1. Solid Waste:
- Collect unused solid this compound and contaminated items (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container. 2.2. Liquid Waste:
- Collect solutions of this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. If dissolved in DMSO, a glass or polyethylene container is appropriate.
- Keep the waste container securely capped at all times, except when adding waste.[4][6] 2.3. Contaminated Sharps:
- Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated sharps container. 2.4. Storage:
- Store the hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory.[7]
- The storage area should be away from general traffic and provide secondary containment to capture any potential leaks.[6]
Step 3: Labeling and Documentation 3.1. Affix a hazardous waste label to the container as soon as the first drop of waste is added. 3.2. The label must include:
- The words "Hazardous Waste".[4]
- The full chemical name: "this compound". Avoid abbreviations.[4]
- The solvent used (e.g., DMSO) and its concentration.
- The date of accumulation.
- The name of the principal investigator or laboratory contact.
Step 4: Disposal Request and Pickup 4.1. Once the waste container is full or has been in storage for a designated period (check your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4] 4.2. Never dispose of this compound down the drain or in the regular trash. [4][6] 4.3. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Step 5: Decontamination of Empty Containers 5.1. Triple-rinse any empty containers that held this compound with a suitable solvent (e.g., the solvent the compound was dissolved in, followed by a volatile solvent like ethanol or acetone).[4][5] 5.2. Collect the rinsate as hazardous waste in the appropriate liquid waste container.[4] 5.3. After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5][6]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
